molecular formula C7H5BrO3 B1398888 2-Bromo-3-hydroxybenzoic acid CAS No. 91658-91-2

2-Bromo-3-hydroxybenzoic acid

Cat. No.: B1398888
CAS No.: 91658-91-2
M. Wt: 217.02 g/mol
InChI Key: GBPZLKQDSNPABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-hydroxybenzoic acid is a useful research compound. Its molecular formula is C7H5BrO3 and its molecular weight is 217.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPZLKQDSNPABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726818
Record name 2-Bromo-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91658-91-2
Record name 2-Bromo-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Bromo-3-hydroxybenzoic Acid

This compound is a halogenated aromatic carboxylic acid that serves as a highly valuable intermediate in organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on the benzene ring, provides multiple reactive sites for chemical modification. This trifunctional arrangement makes it a strategic precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide offers a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis, reactivity, and safety considerations, providing researchers and drug development professionals with the technical insights necessary for its effective application.

Core Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in experimental work. The properties of this compound are summarized below, providing essential data for reaction planning and material handling.[1][2]

PropertyValueSource
IUPAC Name This compound[1][2]
Synonyms Benzoic acid, 2-bromo-3-hydroxy-[1]
CAS Number 91658-91-2[1][2]
Molecular Formula C₇H₅BrO₃[1]
Molecular Weight 217.02 g/mol [1]
Appearance Off-white to light grey solid/powder[3][4]
XLogP3 1.7[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While experimental spectra for this specific isomer are not always available in public databases, its structural features allow for the prediction of key spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, whose chemical shifts and coupling patterns are influenced by the electronic effects of the bromo, hydroxyl, and carboxyl substituents. A broad singlet, typically downfield, would correspond to the acidic proton of the carboxylic acid, while another broad singlet would indicate the phenolic hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carboxyl carbon will appear significantly downfield (~170 ppm), while the chemical shifts of the aromatic carbons will be determined by their position relative to the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands are expected as follows:

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H Stretch (Carboxylic Acid) 3300-2500Very broad band due to hydrogen bonding.
O-H Stretch (Phenol) 3600-3200Broad band.
C=O Stretch (Carboxylic Acid) ~1700Strong, sharp absorption.
C=C Stretch (Aromatic) 1600-1450Multiple sharp bands of variable intensity.
C-Br Stretch 680-515Typically in the fingerprint region.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion Peak: In electron ionization (EI) mass spectrometry, this compound will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity at m/z 216 and 218. This isotopic signature is definitive for a compound containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: Common fragmentation pathways include the loss of H₂O, CO, and COOH, leading to other significant peaks in the mass spectrum.

Synthesis and Reaction Pathways

This compound is typically synthesized via electrophilic aromatic substitution on a substituted benzene precursor. A common and logical route is the direct bromination of 3-hydroxybenzoic acid.

Experimental Protocol: Bromination of 3-Hydroxybenzoic Acid

This protocol is adapted from established methods for the bromination of activated aromatic rings.[5] The hydroxyl group is a strong activating group and, along with the carboxylic acid (a meta-director), will direct the incoming electrophile (Br⁺).

  • Dissolution: Dissolve 3-hydroxybenzoic acid in a suitable solvent, such as glacial acetic acid.

  • Catalyst Addition (Optional): While the ring is highly activated, a Lewis acid catalyst like iron powder can be used to facilitate the reaction.[5]

  • Bromination: Slowly add a solution of bromine (Br₂) in glacial acetic acid dropwise to the reaction mixture at room temperature with continuous stirring. The reaction is typically exothermic and should be controlled with an ice bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by pouring the mixture into ice water. If excess bromine is present, it can be neutralized with a saturated solution of sodium thiosulfate.

  • Extraction: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization to yield this compound.

G cluster_reactants Reactants & Solvent cluster_reagents Reagents Reactant1 3-Hydroxybenzoic Acid Mix Dissolve & Stir Reactant1->Mix Solvent Glacial Acetic Acid Solvent->Mix Reagent1 Bromine (Br₂) Reagent1->Mix Catalyst Iron Powder (optional) Catalyst->Mix Reaction Electrophilic Aromatic Substitution Mix->Reaction Room Temperature Workup Quench & Extract Reaction->Workup Purify Recrystallization Workup->Purify Product This compound Purify->Product

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

The utility of this compound stems from the distinct reactivity of its three functional groups.

  • Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amide bond formation, and reduction to an alcohol.

  • Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters.

  • Bromo Group: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

This multifunctional nature makes it an ideal scaffold for building molecular libraries. A closely related isomer, 3-Bromo-2-hydroxybenzoic acid, is a documented intermediate in the synthesis of bifeprunox , an experimental drug developed for treating psychiatric disorders.[6][7] In that synthesis, the precursor is used to construct the 7-bromobenzoxazolin-2-one core, demonstrating the power of this structural motif in accessing complex, biologically active heterocycles.[6][7] The applications of bromo-hydroxybenzoic acids extend to the development of novel antimicrobial agents, where they serve as foundational structures for creating new classes of antibacterial and antifungal compounds.[7]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. It is classified as an irritant.

  • Hazard Statements:

    • H315: Causes skin irritation.[2][8]

    • H319: Causes serious eye irritation.[2][8]

    • H335: May cause respiratory irritation.[2][8]

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

    • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[10][11] Avoid breathing dust by using a suitable respirator if dust generation is unavoidable.[9]

    • Handling: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10] Keep away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in synthetic and medicinal chemistry. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile reactivity make it an important tool for the construction of novel molecular architectures. By understanding its chemical behavior and adhering to strict safety protocols, researchers can effectively leverage this building block to advance the frontiers of drug discovery and materials science.

References

2-Bromo-3-hydroxybenzoic acid CAS number 91658-91-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-3-hydroxybenzoic Acid

Abstract

This compound is a halogenated aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. Its trifunctional nature, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on a benzene ring, presents multiple reaction sites for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, plausible synthetic routes, key chemical reactions, and potential applications in medicinal chemistry and materials science. Furthermore, it details established analytical methodologies for its characterization and quantification, alongside essential safety and handling protocols.

Core Chemical Identity and Properties

This compound is a solid organic compound whose utility is primarily derived from the specific arrangement of its functional groups, which dictates its reactivity and potential as a molecular building block.

Chemical Structure

The molecule consists of a benzoic acid backbone with a bromine atom positioned ortho to the carboxyl group and a hydroxyl group in the meta position. This substitution pattern influences the electronic properties and steric environment of the aromatic ring.

Caption: Chemical structure of this compound.

Physicochemical Data

The compound's physical properties are summarized below. It is typically supplied as a solid powder and requires specific storage conditions to maintain its stability.[1][2]

PropertyValueSource
CAS Number 91658-91-2[3]
Molecular Formula C₇H₅BrO₃[3][4]
Molecular Weight 217.02 g/mol [3][4]
IUPAC Name This compound[1][3]
Melting Point 160-161 °C[2][5]
Boiling Point (Predicted) 335.1 ± 32.0 °C[2]
Density (Predicted) 1.861 ± 0.06 g/cm³[2]
pKa (Predicted) 2.73 ± 0.10[2]
Physical Form Solid, powder[1][2]
Storage Conditions Keep in dark place, sealed in dry, 2-8°C[1][6]
InChI Key GBPZLKQDSNPABG-UHFFFAOYSA-N[1][3][4]
Canonical SMILES C1=CC(=C(C(=C1)O)Br)C(=O)O[3]

Synthesis and Reactivity Profile

While specific, peer-reviewed synthesis procedures for this compound are not widely published, a logical synthetic pathway can be proposed based on fundamental principles of electrophilic aromatic substitution.

Proposed Synthesis: Electrophilic Bromination

The synthesis would likely start from 3-hydroxybenzoic acid. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The position ortho to the hydroxyl group (C2) is sterically accessible and electronically activated, making it the most probable site for bromination.

G Start 3-Hydroxybenzoic Acid Reagent Brominating Agent (e.g., Br₂, NBS) + Lewis Acid (optional) Start->Reagent Electrophilic Aromatic Substitution Product This compound Reagent->Product Purification Purification (Recrystallization) Product->Purification Final Final Product (CAS 91658-91-2) Purification->Final

Caption: Plausible synthetic workflow for this compound.

Causality in Experimental Design:

  • Choice of Substrate: 3-Hydroxybenzoic acid is a commercially available and logical precursor.[7][8]

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) or liquid bromine (Br₂) are common reagents for this transformation.[9][10] The reaction may be performed in a suitable solvent like a halogenated hydrocarbon or acetic acid.

  • Reaction Control: The strong activating effect of the hydroxyl group may lead to multiple brominations. Therefore, controlling the stoichiometry of the brominating agent and reaction temperature is critical to favor mono-bromination.[11]

Chemical Reactivity

The compound's trifunctional nature makes it a valuable intermediate. The reactivity of each functional group can be selectively addressed.

  • Carboxylic Acid Group: Can undergo standard reactions such as esterification, conversion to acid chlorides, and amide bond formation.

  • Hydroxyl Group: The phenolic hydroxyl group can be alkylated to form ethers or acylated to form esters.

  • Bromo-Aryl Moiety: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon or carbon-heteroatom bonds. It can also be displaced via nucleophilic aromatic substitution under certain conditions.

Core This compound Carboxyl Carboxylic Acid Reactions Core->Carboxyl e.g., SOCl₂, R-OH Hydroxyl Phenolic Hydroxyl Reactions Core->Hydroxyl e.g., R-X, Base Bromine Aryl Bromide Reactions Core->Bromine e.g., Pd Catalyst, Boronic Acid Amide Amides / Esters Carboxyl->Amide Ether Ethers Hydroxyl->Ether Coupling Cross-Coupling Products Bromine->Coupling

Caption: Reactivity map showing the synthetic utility of the core molecule.

Applications in Drug Discovery and Materials Science

While direct applications of this compound are not extensively documented, its structure is analogous to intermediates used in the synthesis of high-value compounds. Halogenated benzoic acids are crucial building blocks in medicinal chemistry, where the halogen can serve as a synthetic handle or modulate a molecule's pharmacokinetic properties.[12]

Potential Roles:

  • Scaffold for Bioactive Molecules: It can serve as a starting material for synthesizing complex heterocyclic systems or substituted biaryls, which are common motifs in pharmaceuticals. The synthesis of phenazine-1-carboxylic acid derivatives, known for antibacterial properties, from the related 2-bromo-3-nitrobenzoic acid highlights this potential.[13]

  • Fragment-Based Drug Design: As a small, functionalized aromatic molecule, it is a candidate for fragment-based screening libraries to identify starting points for novel drug discovery programs.

  • Functional Materials: Similar to its tribrominated analogue, which is used to modify nanoparticles and enhance flame retardancy, this compound could be explored for the surface functionalization of materials.[14]

Analytical and Quality Control Protocols

Robust analytical methods are essential for verifying the purity and identity of this compound in a research or manufacturing setting.

Chromatographic Analysis: HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of aromatic acids.

Self-Validating Protocol:

  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Create a calibration curve by preparing a series of dilutions (e.g., from 1 to 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the test sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of acidified water (e.g., 0.1% formic or phosphoric acid) and acetonitrile or methanol. A typical starting point is a 60:40 mixture of acidified water to organic solvent.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength where the analyte exhibits strong absorbance (e.g., ~220 nm or ~300 nm).

    • Injection Volume: 10 µL.

  • Analysis: Run the standards to establish the calibration curve (Absorbance vs. Concentration). Inject the test sample and quantify its concentration and purity by comparing its peak area to the calibration curve. The linearity of the curve (R² > 0.999) validates the method's accuracy over the tested range.

Spectroscopic Identification

While a complete public database of spectra is limited, the expected spectral features provide a basis for structural confirmation.[6][15][16]

TechniqueExpected Features
¹H NMR - A broad singlet for the carboxylic acid proton (>10 ppm).- A singlet for the hydroxyl proton.- Three distinct aromatic proton signals in the 7-8 ppm region, showing characteristic coupling patterns.
¹³C NMR - A signal for the carboxyl carbon (~170 ppm).- Six distinct aromatic carbon signals, including signals for carbons attached to the -OH, -Br, and -COOH groups.
FT-IR - A very broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A sharp O-H stretch from the phenol group (~3400 cm⁻¹).- A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).- C-Br stretch in the fingerprint region (< 700 cm⁻¹).
Mass Spec. (EI) - A characteristic molecular ion peak (M⁺) showing a pair of signals of nearly equal intensity at m/z 216 and 218, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Colorimetric Analysis for Phenolic Group

This method provides a rapid qualitative or semi-quantitative confirmation of the phenolic hydroxyl group.[17]

  • Principle: Phenols react with iron(III) ions in a weakly acidic solution to form a distinctively colored complex (typically violet-blue).[17]

  • Protocol:

    • Dissolve a small amount of the sample in water or ethanol.

    • Add a few drops of a dilute (e.g., 1%) aqueous solution of iron(III) chloride (FeCl₃).

    • The immediate formation of a violet-blue color provides positive evidence for the presence of the phenolic group. The intensity of the color is proportional to the concentration and can be quantified using a colorimeter.[17]

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling this compound. The compound is classified with specific hazards that require appropriate control measures.

GHS Hazard Identification
  • Signal Word: Warning[1]

  • Hazard Statements: [1]

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Recommended Handling and PPE
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[18][19]

  • Personal Protective Equipment (PPE): [18][19][20]

    • Eye/Face Protection: Wear chemical safety goggles (conforming to EN 166).

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

  • Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[18][21]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1][2] Recommended storage temperature is between 2-8°C.[1][6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

References

2-Bromo-3-hydroxybenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Applications of 2-Bromo-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzoic acids are fundamental scaffolds in the realm of medicinal chemistry and materials science. Their rigid aromatic core, coupled with the versatile reactivity of the carboxylic acid and other substituents, makes them invaluable as starting materials and key intermediates in the synthesis of complex molecular architectures. Within this class of compounds, this compound (Figure 1) represents a strategically functionalized building block. The ortho-bromo substituent provides a handle for a variety of cross-coupling reactions, while the adjacent hydroxyl and carboxylic acid groups can participate in hydrogen bonding, chelation, and further derivatization. This guide provides a comprehensive technical overview of the molecular structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a benzene ring substituted with a bromine atom at the 2-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 1-position.

Figure 1: 2D Structure of this compound

Caption: 2D representation of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 91658-91-2[PubChem][1]
Molecular Formula C₇H₅BrO₃[PubChem][1]
Molecular Weight 217.02 g/mol [PubChem][1]
InChI InChI=1S/C7H5BrO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11)[PubChem][1]
SMILES C1=CC(=C(C(=C1)O)Br)C(=O)O[PubChem][1]
Spectroscopic Characterization

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromo, hydroxyl, and carboxyl groups. The protons on the ring will likely appear as multiplets. The acidic protons of the hydroxyl and carboxylic acid groups will appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal. The chemical shifts of the aromatic carbons will be influenced by the attached substituents.

1.1.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[2] The C=O stretching of the carboxyl group will give a strong absorption band around 1700 cm⁻¹.[2] The O-H stretching of the phenolic hydroxyl group will also be present. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.

1.1.3. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be expected to appear as a pair of peaks of nearly equal intensity at m/z 216 and 218, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (M-17) and the loss of the carboxyl group (M-45).[3]

Crystallographic Data

While the crystal structure of this compound has not been reported, a detailed analysis of its isomer, 3-Bromo-2-hydroxybenzoic acid, provides valuable insights into the likely solid-state conformation.[4] In the crystal structure of 3-Bromo-2-hydroxybenzoic acid, molecules form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups.[4] An intramolecular hydrogen bond is also observed between the hydroxyl and carboxyl groups.[4] It is highly probable that this compound would also exhibit similar hydrogen bonding patterns, leading to the formation of dimeric structures in the solid state.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in synthesis and drug development.

Table 2: Physicochemical Properties of this compound

PropertyValueMethodSource
logP 1.7Computed[PubChem][1]
pKa Not Experimentally Determined--
Solubility Not Quantitatively Determined--
Experimental Determination of pKa

The pKa of this compound can be determined experimentally by potentiometric titration.[5] A solution of the acid is titrated with a standardized solution of a strong base, and the pH is monitored throughout the titration. The pH at the half-equivalence point corresponds to the pKa of the acid.[5]

Experimental Determination of Solubility

The solubility of this compound in various organic solvents can be determined using the shake-flask method.[6] An excess of the solid compound is added to a known volume of the solvent and the mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined by a suitable analytical technique, such as HPLC.

Synthesis and Reactivity

Synthesis

A plausible and efficient synthesis of this compound involves the direct electrophilic bromination of 3-hydroxybenzoic acid. The hydroxyl group is an activating, ortho-, para-director, and the carboxylic acid group is a deactivating, meta-director. Therefore, bromination is expected to occur at the positions ortho and para to the hydroxyl group.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_product Product 3-Hydroxybenzoic_Acid 3-Hydroxybenzoic Acid Bromination Bromination 3-Hydroxybenzoic_Acid->Bromination Br₂, Acetic Acid 2-Bromo-3-hydroxybenzoic_Acid This compound Bromination->2-Bromo-3-hydroxybenzoic_Acid

Caption: Proposed synthesis of this compound.

Experimental Protocol: Bromination of 3-Hydroxybenzoic Acid (Adapted from a similar procedure)

  • Dissolve 3-hydroxybenzoic acid in glacial acetic acid.

  • Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature.

  • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice water to precipitate the product.

  • Collect the crude product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Reactivity

The reactivity of this compound is governed by its three functional groups:

  • Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.

  • Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated.

  • Bromo Substituent: The bromine atom is a key functional group for introducing further molecular complexity. It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Applications in Drug Discovery and Development

Halogenated and hydroxylated benzoic acids are privileged scaffolds in medicinal chemistry.[7] The presence of a bromine atom can enhance the binding affinity of a molecule to its biological target and can also improve its pharmacokinetic properties. This compound serves as a versatile building block for the synthesis of a wide range of biologically active compounds.

Potential Therapeutic Areas:

  • Anti-inflammatory Agents: Salicylic acid and its derivatives are well-known for their anti-inflammatory properties.

  • Anticancer Agents: The benzoic acid scaffold is present in numerous anticancer drugs.

  • Antimicrobial Agents: Halogenated phenols and benzoic acids often exhibit antimicrobial activity.

Example of a Related Compound in Drug Development:

3-Bromo-2-hydroxybenzoic acid is a known intermediate in the synthesis of an impurity of Sulfasalazine, a drug used to treat inflammatory bowel disease.[8] This highlights the relevance of brominated hydroxybenzoic acids in pharmaceutical synthesis and quality control.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its well-defined molecular structure, predictable reactivity, and potential for derivatization at multiple sites make it an attractive starting material for the synthesis of novel therapeutic agents. This in-depth technical guide has provided a comprehensive overview of its key characteristics, from its fundamental molecular properties to its potential applications. Further research into the biological activities of compounds derived from this scaffold is warranted and holds promise for the development of new and effective medicines.

References

Spectroscopic Data of 2-Bromo-3-hydroxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-hydroxybenzoic acid (CAS No. 16300-41-9) is a substituted aromatic carboxylic acid with significant potential in organic synthesis and medicinal chemistry. Accurate structural elucidation and characterization are paramount for its application in these fields. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition and interpretation are also discussed to provide a self-validating framework for researchers.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₅BrO₃

  • Molecular Weight: 217.02 g/mol

  • Physical Form: Solid

  • Storage: Keep in a dark place, sealed in dry, at 2-8°C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopy

While a publicly available experimental ¹H NMR spectrum for this compound is not readily found in the searched resources, predicted data and analysis of similar compounds, such as 3-hydroxybenzoic acid and 2-bromobenzoic acid, can provide valuable insights.[2][3] The protons on the aromatic ring will exhibit characteristic chemical shifts and coupling patterns based on their substitution.

Expected ¹H NMR Data (Predicted):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-13Singlet (broad)1H-COOH
~9-10Singlet (broad)1H-OH
~7.4-7.6Doublet of doublets1HAr-H
~7.2-7.4Triplet1HAr-H
~7.0-7.2Doublet of doublets1HAr-H

Causality Behind Experimental Choices:

The choice of a deuterated solvent is crucial for ¹H NMR. Solvents like DMSO-d₆ or CDCl₃ are commonly used.[4] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for its characteristic residual solvent peak which can be used for calibration.[2] The choice of spectrometer frequency (e.g., 400 MHz) affects the resolution of the spectrum, with higher frequencies providing better separation of signals.[4]

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (Predicted):

Chemical Shift (δ) ppmAssignment
~165-170-COOH
~155C-OH
~135C-Br
~125Ar-C
~120Ar-C
~115Ar-C
~110Ar-C

Experimental Protocol: NMR Data Acquisition [5]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[5][6]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[5]

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters, including a 30° pulse angle and a relaxation delay of 1-2 seconds.[5]

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum.[5]

  • Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[1]

Expected Infrared Absorption Bands:

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and carbon-bromine functional groups.

Wavenumber (cm⁻¹)Functional GroupDescription
3300-2500O-HCarboxylic acid (broad)
~3200O-HPhenolic hydroxyl (broad)
~1700C=OCarboxylic acid
~1600, ~1450C=CAromatic ring
~1300C-OCarboxylic acid/Phenol
~750C-BrCarbon-bromine stretch

Causality Behind Experimental Choices:

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples in FTIR spectroscopy as it requires minimal sample preparation.[6] A background spectrum is collected to subtract atmospheric and instrumental interferences.[1]

Experimental Protocol: FTIR-ATR Data Acquisition [6]

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrometry Data:

In an electron ionization (EI) mass spectrum, this compound will exhibit a characteristic molecular ion peak. Due to the presence of bromine, there will be two peaks of nearly equal intensity for the molecular ion, corresponding to the two isotopes, ⁷⁹Br and ⁸¹Br.

  • Molecular Ion (M⁺): m/z 216 and 218

  • Key Fragmentation Peaks: Fragments corresponding to the loss of -OH (m/z 199/201), -COOH (m/z 171/173), and Br (m/z 137) would be expected.

Experimental Protocol: Mass Spectrometry Data Acquisition [5]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solid samples.

  • Ionization: The sample is vaporized and ionized, typically using a high-energy electron beam (70 eV) in EI mode.[5]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Data Summary Table

Spectroscopic TechniqueKey Data Points
¹H NMR Predicted chemical shifts for aromatic, carboxyl, and hydroxyl protons.
¹³C NMR Predicted chemical shifts for aromatic, carboxyl, and hydroxyl-bearing carbons.
IR Spectroscopy Characteristic absorption bands for O-H (acid and phenol), C=O, C=C, C-O, and C-Br functional groups.
Mass Spectrometry Molecular ion peaks at m/z 216 and 218, and characteristic fragmentation patterns.

Visualization of the Analytical Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating NMR, IR, and MS data, provides a robust framework for its structural confirmation and characterization. While experimental data is not always readily available in public databases, a combination of predicted values, analysis of related compounds, and standardized experimental protocols enables researchers to confidently identify and utilize this compound in their work. This guide serves as a foundational resource for scientists and professionals engaged in research and development involving this and similar chemical entities.

References

An In-Depth Technical Guide to 2-Bromo-3-hydroxybenzoic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Niche Benzoic Acid Derivative

In the vast landscape of chemical compounds available to the modern researcher, certain molecules, while not household names, represent untapped potential as versatile building blocks and probes for biological systems. 2-Bromo-3-hydroxybenzoic acid is one such compound. Its unique substitution pattern on the benzoic acid scaffold—a bromine atom ortho to the carboxylic acid and meta to a hydroxyl group—imparts a distinct set of electronic and steric properties. This guide, intended for the discerning scientist, delves into the core chemical principles, synthesis, and potential applications of this compound, providing a foundation for its use in drug discovery and development.

Core Chemical and Physical Properties

This compound, with the IUPAC name This compound , is a halogenated derivative of 3-hydroxybenzoic acid.[1] Its chemical structure and key identifiers are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₇H₅BrO₃[1]
Molecular Weight 217.02 g/mol [1]
CAS Number 91658-91-2[1]
Canonical SMILES C1=CC(=C(C(=C1)O)Br)C(=O)O[1]
InChIKey GBPZLKQDSNPABG-UHFFFAOYSA-N[1]

While experimentally determined physical properties for this compound are not extensively reported in publicly available literature, computational predictions provide valuable estimates.

Property (Predicted)ValueSource
XLogP3 1.7[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Polar Surface Area 57.53 Ų[1]

The predicted LogP value suggests a moderate lipophilicity, which is often a desirable trait in drug candidates, balancing aqueous solubility with membrane permeability. The presence of both hydrogen bond donors (the hydroxyl and carboxylic acid protons) and acceptors (the oxygen atoms) indicates the potential for this molecule to engage in specific interactions with biological targets.

Synthesis of this compound: A Strategic Approach

A direct, high-yield synthesis of this compound from readily available starting materials is not prominently documented in the chemical literature. However, a logical and experimentally feasible two-step synthetic route can be proposed based on established chemical transformations. This approach involves the selective bromination of a suitable precursor followed by oxidation.

Proposed Synthetic Workflow

The most rational synthetic pathway commences with the bromination of 3-hydroxybenzaldehyde, followed by the oxidation of the resulting 2-bromo-3-hydroxybenzaldehyde to the desired carboxylic acid.

G cluster_0 Step 1: Electrophilic Bromination cluster_1 Step 2: Oxidation 3-Hydroxybenzaldehyde 3-Hydroxybenzaldehyde 2-Bromo-3-hydroxybenzaldehyde 2-Bromo-3-hydroxybenzaldehyde 3-Hydroxybenzaldehyde->2-Bromo-3-hydroxybenzaldehyde  Fe powder, NaOAc Br2 / Acetic Acid Br2 / Acetic Acid Br2 / Acetic Acid->2-Bromo-3-hydroxybenzaldehyde 2-Bromo-3-hydroxybenzaldehyde_2 2-Bromo-3-hydroxybenzaldehyde This compound This compound 2-Bromo-3-hydroxybenzaldehyde_2->this compound  e.g., KMnO4, H2CrO4 Oxidizing Agent Oxidizing Agent Oxidizing Agent->this compound

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

This protocol is adapted from a known procedure for the bromination of 3-hydroxybenzaldehyde.

Materials:

  • 3-Hydroxybenzaldehyde

  • Iron powder

  • Sodium acetate

  • Glacial acetic acid

  • Bromine

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • Suspend 3-hydroxybenzaldehyde (e.g., 5 g, 0.04 mol), iron powder (e.g., 172 mg, 3 mmol), and sodium acetate (e.g., 6.72 g, 0.08 mol) in glacial acetic acid (e.g., 40 mL).

  • Warm the suspension until a clear solution is formed, then cool to room temperature.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the mixture over 15 minutes.

  • Stir the reaction mixture for an additional 2 hours at room temperature.

  • Pour the reaction mixture into ice water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from dichloromethane to yield 2-bromo-3-hydroxybenzaldehyde.

Rationale: The hydroxyl group of 3-hydroxybenzaldehyde is an activating ortho-, para-director for electrophilic aromatic substitution. The use of a Lewis acid catalyst like iron powder can facilitate the bromination. The addition of sodium acetate helps to buffer the reaction mixture.

This is a standard oxidation of an aldehyde to a carboxylic acid. Several reagents can be employed.

Materials:

  • 2-Bromo-3-hydroxybenzaldehyde

  • Potassium permanganate (KMnO₄) or Jones reagent (H₂CrO₄)

  • Appropriate solvent (e.g., acetone for KMnO₄, acetone for Jones reagent)

  • Dilute sulfuric acid

  • Sodium bisulfite (for workup with KMnO₄)

  • Ether or ethyl acetate for extraction

General Procedure (using KMnO₄):

  • Dissolve 2-bromo-3-hydroxybenzaldehyde in a suitable solvent like acetone.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate in water dropwise with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 20°C.

  • After the addition is complete, stir the mixture at room temperature until the purple color of the permanganate has disappeared.

  • Filter the mixture to remove the manganese dioxide precipitate.

  • Acidify the filtrate with dilute sulfuric acid.

  • If excess permanganate is present, it can be quenched by the addition of a small amount of sodium bisulfite solution.

  • Extract the aqueous layer with a suitable organic solvent like ether or ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization.

Rationale: Potassium permanganate is a strong oxidizing agent that readily converts aldehydes to carboxylic acids. The reaction is typically carried out under basic or neutral conditions, followed by acidification to protonate the carboxylate salt. Jones oxidation is another powerful method for this transformation.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three aromatic protons in the downfield region, along with broad signals for the hydroxyl and carboxylic acid protons.

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Ar-H (ortho to -OH)~7.0-7.2d
Ar-H (para to -OH)~7.3-7.5t
Ar-H (ortho to -COOH)~7.6-7.8d
-OH~9-11 (broad)s
-COOH~12-13 (broad)s

Solvent: DMSO-d₆

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show seven distinct signals.

CarbonPredicted Chemical Shift (δ, ppm)
C-Br~110-120
C-OH~155-160
C-COOH~125-130
C=O~165-170
Aromatic CH~115-135 (3 signals)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (hydroxyl)3200-3600 (broad)
O-H stretch (carboxylic acid)2500-3300 (very broad)
C=O stretch (carboxylic acid)1680-1710
C=C stretch (aromatic)1450-1600
C-O stretch1210-1320
C-Br stretch500-600
Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peaks would be expected at m/z = 216 and 218. Fragmentation would likely involve the loss of H₂O and COOH.

Applications in Drug Discovery and Development

While specific biological activities of this compound are not widely reported, its structural features make it an interesting candidate for fragment-based drug discovery (FBDD) and as a scaffold for the synthesis of more complex bioactive molecules.

Potential as a Molecular Fragment

Fragment-based drug discovery is a powerful methodology where small, low-complexity molecules ("fragments") are screened for weak binding to a biological target.[2] These initial hits are then optimized and grown into more potent lead compounds. This compound possesses several characteristics of a good fragment:

  • Low Molecular Weight: At 217.02 g/mol , it falls within the typical range for fragment libraries.

  • Defined Vector for Growth: The bromine atom provides a handle for synthetic elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of chemical space around the core scaffold.

  • Hydrogen Bonding Capabilities: The hydroxyl and carboxylic acid groups can form key interactions with protein targets.

G cluster_0 Fragment-Based Drug Design Workflow FragmentScreening Fragment Screening HitIdentification Hit Identification (this compound) FragmentScreening->HitIdentification StructureBasedDesign Structure-Based Design (X-ray, NMR) HitIdentification->StructureBasedDesign FragmentElaboration Fragment Elaboration (e.g., Suzuki Coupling at Br) StructureBasedDesign->FragmentElaboration LeadCompound Lead Compound FragmentElaboration->LeadCompound

Caption: Role of this compound in a fragment-based drug design workflow.

A Scaffold for Bioactive Molecules

Halogenated benzoic acids are common intermediates in the synthesis of pharmaceuticals. The bromine atom can be replaced or used to direct further reactions, while the hydroxyl and carboxylic acid groups can be modified to modulate activity and pharmacokinetic properties. For example, related brominated hydroxybenzoic acids have been used as precursors in the synthesis of compounds with potential applications in treating psychiatric disorders.[3] Derivatives of 3-hydroxybenzoic acid have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[4]

Safety and Handling

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Handling Recommendations:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust.

  • Wash hands thoroughly after handling.

Conclusion and Future Outlook

This compound represents a chemical entity with considerable, yet largely unexplored, potential. Its straightforward, albeit not widely documented, synthesis and its possession of key structural features for molecular recognition and synthetic elaboration make it a valuable tool for the medicinal chemist and drug discovery scientist. Future research should focus on the experimental validation of its physical and chemical properties, the development of a robust and scalable synthesis, and the exploration of its utility in fragment-based screening campaigns against a variety of biological targets. As the demand for novel chemical matter in drug discovery continues to grow, a deeper understanding and utilization of such niche compounds will be paramount.

References

A Theoretical and Computational Guide to 2-Bromo-3-hydroxybenzoic Acid for Drug Discovery and Molecular Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for the study of 2-Bromo-3-hydroxybenzoic acid, a substituted aromatic molecule with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data, this document serves as a roadmap for researchers, scientists, and drug development professionals to predict and understand the molecule's physicochemical properties, conformational landscape, and spectroscopic signatures using computational methods. By leveraging Density Functional Theory (DFT), we will explore the structural nuances, electronic characteristics, and vibrational modes of this compound. This guide offers not only a theoretical exploration but also practical, step-by-step protocols for performing these computational analyses, thereby providing a robust foundation for future experimental work and rational molecular design.

Introduction: The Significance of this compound

Substituted benzoic acids are a cornerstone in the development of pharmaceuticals and functional materials. The specific arrangement of functional groups on the aromatic ring dictates the molecule's bioactivity, reactivity, and physical properties. This compound (C₇H₅BrO₃, Molar Mass: 217.02 g/mol ) presents an intriguing case for theoretical study due to the interplay of its constituent functional groups: a carboxylic acid, a hydroxyl group, and a bromine atom.[1]

The ortho-positioning of the hydroxyl and carboxylic acid groups suggests the potential for strong intramolecular hydrogen bonding, a key factor in determining molecular conformation and, consequently, its interaction with biological targets. The presence of a bromine atom further modulates the electronic landscape of the aromatic ring, influencing its reactivity and potential for halogen bonding. Understanding these intricate relationships at a molecular level is paramount for harnessing the full potential of this compound in drug design and materials engineering.

This guide will navigate the theoretical methodologies best suited for elucidating the properties of this compound, providing a virtual laboratory for its in-depth characterization.

Theoretical Framework: A Computational Chemist's Toolkit

To investigate the properties of this compound, we turn to the powerful predictive capabilities of computational chemistry, specifically Density Functional Theory (DFT). DFT has emerged as a highly effective method for studying the electronic structure of molecules, offering a balance between accuracy and computational cost.

The Choice of Method: Why B3LYP/6-311+G(d,p)?

For molecules of this nature, the B3LYP hybrid functional is a well-established and reliable choice. It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing electronic effects in aromatic systems.

The 6-311+G(d,p) basis set provides the necessary flexibility to accurately model the electronic distribution. Let's break down its components:

  • 6-311G : A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, allowing for a more nuanced representation of electron density.

  • + : The addition of diffuse functions, which are essential for describing the behavior of electrons far from the nucleus. This is particularly important for anions and systems with hydrogen bonding.

  • (d,p) : The inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions account for the distortion of atomic orbitals in the molecular environment, which is critical for accurately modeling bond angles and lengths.

This combination of functional and basis set has been shown to provide reliable results for the geometries, vibrational frequencies, and electronic properties of substituted benzoic acids.

Conformational Analysis: Unveiling the Molecule's Preferred Shapes

The flexibility of the hydroxyl and carboxylic acid groups allows this compound to adopt several different conformations. Identifying the most stable conformer is the first and most critical step in any theoretical study, as all other properties are dependent on the molecule's geometry.

The primary conformational freedom lies in the rotation around the C-C bond connecting the carboxylic acid to the ring and the C-O bond of the hydroxyl group. The key interaction governing the conformational preference is the potential for intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid, or between the carboxylic acid proton and the hydroxyl oxygen.

A thorough conformational search involves systematically rotating these bonds and performing geometry optimizations for each starting structure. The relative energies of the optimized conformers are then compared to identify the global minimum energy structure.

Diagram: Conformational Search Workflow

G start Initial Structure of this compound rotate_bonds Systematic Rotation of Torsional Angles (C-COOH, C-OH) start->rotate_bonds geom_opt Geometry Optimization of Each Conformer (B3LYP/6-311+G(d,p)) rotate_bonds->geom_opt freq_calc Frequency Calculation to Confirm Minima geom_opt->freq_calc compare_energies Compare Relative Energies freq_calc->compare_energies global_min Identify Global Minimum Energy Conformer compare_energies->global_min

Caption: Workflow for identifying the most stable conformer.

Structural Properties: A Theoretical Look at Bond Lengths and Angles

Once the global minimum energy conformer is identified, we can analyze its geometric parameters. While an experimental crystal structure for this compound is not available, we can compare our theoretical predictions with the known crystal structure of its isomer, 3-Bromo-2-hydroxybenzoic acid , to gauge the accuracy of our computational model.[2][3] In the crystal structure of 3-Bromo-2-hydroxybenzoic acid, an intramolecular hydrogen bond is observed between the hydroxyl and carboxyl groups.[2][3] We can anticipate a similar strong intramolecular hydrogen bond in the most stable conformer of this compound.

Table 1: Predicted Key Geometric Parameters for this compound (Calculated at B3LYP/6-311+G(d,p))

ParameterPredicted ValueExpected Trend and Rationale
O-H (hydroxyl) bond length~0.97 ÅLonger than a typical free hydroxyl due to involvement in hydrogen bonding.
C=O (carbonyl) bond length~1.22 ÅSlightly elongated due to accepting a hydrogen bond.
O-H...O (H-bond) distance~1.7 - 1.9 ÅIndicative of a strong intramolecular hydrogen bond.
C-Br bond length~1.90 ÅTypical for a C(sp²)-Br bond.
Dihedral angle (ring-COOH)Near planarIntramolecular hydrogen bonding will favor a planar arrangement.

Spectroscopic Properties: Simulating the Molecule's Fingerprints

Computational chemistry allows us to predict the spectroscopic signatures of a molecule, which can be invaluable for interpreting future experimental data.

Vibrational Spectroscopy (IR and Raman)

Frequency calculations not only confirm that an optimized structure is a true minimum on the potential energy surface but also provide the vibrational modes of the molecule. These can be visualized to understand the nature of the atomic motions and can be used to generate theoretical infrared (IR) and Raman spectra.

Table 2: Predicted Prominent Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Description and Significance
O-H stretch (hydroxyl, H-bonded)3200 - 3400Broad and shifted to lower frequency due to strong intramolecular hydrogen bonding.
O-H stretch (carboxylic acid dimer)2500 - 3000 (broad)Characteristic of carboxylic acid dimers, though intramolecular H-bonding may alter this.
C=O stretch (carbonyl, H-bonded)1680 - 1700Shifted to lower frequency compared to a non-H-bonded carbonyl.
C-O stretch (hydroxyl)1200 - 1300Strong absorption, typical for phenols.
C-Br stretch500 - 600Found in the fingerprint region.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The GIAO (Gauge-Including Atomic Orbital) method is a reliable approach for calculating NMR chemical shifts. These theoretical values can aid in the assignment of peaks in experimentally obtained spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)Rationale
¹H NMR
Carboxylic acid proton> 12Highly deshielded due to the electronegative oxygen atoms and potential hydrogen bonding.
Hydroxyl proton9 - 11Deshielded due to intramolecular hydrogen bonding.
Aromatic protons7.0 - 8.0The specific shifts will depend on the electronic effects of the bromo and hydroxyl groups.
¹³C NMR
Carbonyl carbon170 - 175Typical for a carboxylic acid.
Aromatic carbons110 - 140The carbon attached to the bromine will be shifted upfield compared to the others.

Electronic Properties: Mapping the Molecule's Reactivity

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's electronic behavior.

  • HOMO : Represents the ability to donate an electron. For this compound, the HOMO is expected to be localized on the aromatic ring, particularly on the electron-rich hydroxyl group.

  • LUMO : Represents the ability to accept an electron. The LUMO is likely to be distributed over the carboxylic acid group and the aromatic ring.

  • HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a measure of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Diagram: HOMO-LUMO Energy Levels

G cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor LUMO->HOMO Energy Energy Energy->LUMO Energy Gap (Reactivity)

Caption: Frontier Molecular Orbitals (HOMO and LUMO).

Experimental Protocols for Computational Studies

This section provides a generalized, step-by-step protocol for performing the theoretical studies described in this guide using a typical quantum chemistry software package.

Protocol for Geometry Optimization and Frequency Calculation
  • Build the Molecule : Construct the 3D structure of this compound using a molecular modeling interface.

  • Set Up the Calculation :

    • Select the calculation type: Geometry Optimization + Frequency .

    • Choose the theoretical method: DFT with the B3LYP functional.

    • Select the basis set: 6-311+G(d,p) .

    • Define the molecular charge (0) and spin multiplicity (singlet).

  • Submit and Monitor the Calculation : Run the calculation and monitor its progress.

  • Analyze the Results :

    • Confirm that the optimization has converged.

    • Verify that there are no imaginary frequencies, which confirms the structure is a true minimum.

    • Visualize the optimized geometry and record the bond lengths, angles, and dihedral angles.

    • Analyze the calculated vibrational frequencies and compare them to expected values for the functional groups.

Protocol for NMR Chemical Shift Calculation
  • Use the Optimized Geometry : Start with the global minimum energy conformer obtained from the previous protocol.

  • Set Up the Calculation :

    • Select the calculation type: NMR .

    • Choose the theoretical method: DFT with the B3LYP functional and the 6-311+G(d,p) basis set.

    • Specify the GIAO method for NMR calculations.

  • Submit and Analyze : Run the calculation and analyze the output to obtain the predicted chemical shifts for each nucleus. These are typically referenced against a standard like Tetramethylsilane (TMS), which should also be calculated at the same level of theory for accurate comparison.

Conclusion and Future Directions

This technical guide has laid out a comprehensive theoretical framework for the investigation of this compound. Through the application of Density Functional Theory, we can predict its stable conformations, geometric parameters, spectroscopic signatures, and electronic properties. These theoretical insights provide a powerful starting point for understanding the behavior of this molecule and for guiding future experimental work.

For researchers in drug development, the predicted conformational preferences and electronic properties can inform the design of derivatives with enhanced binding affinities to biological targets. For materials scientists, understanding the intermolecular interactions, which can also be modeled computationally, can aid in the design of novel crystalline materials with desired properties.

The protocols and methodologies outlined herein are not only applicable to this compound but can also be adapted for the study of other substituted aromatic compounds, making this guide a valuable resource for the broader scientific community.

References

Methodological & Application

Comprehensive Physicochemical Characterization of 2-Bromo-3-hydroxybenzoic Acid: Advanced Analytical Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-hydroxybenzoic acid is a substituted aromatic carboxylic acid with significant potential as a building block in the synthesis of novel pharmaceutical compounds and other fine chemicals. Its precise structural features—a carboxylic acid, a hydroxyl group, and a bromine atom on a benzene ring—necessitate rigorous analytical characterization to ensure identity, purity, and stability. This guide provides a comprehensive suite of detailed protocols for the definitive characterization of this compound using a multi-technique approach, including spectroscopic, chromatographic, and thermal analysis methods. The methodologies are designed to be robust and reproducible, providing researchers and drug development professionals with the necessary tools for quality control and in-depth structural elucidation.

Introduction and Physicochemical Overview

The unequivocal characterization of chemical entities is a cornerstone of chemical research and pharmaceutical development. This compound (C₇H₅BrO₃) is a compound of interest due to its trifunctional nature, which makes it a versatile precursor. The relative positions of the bromo, hydroxyl, and carboxyl groups dictate its reactivity and potential biological activity. Therefore, confirming its structure and purity is of paramount importance.

This document outlines a logical and systematic workflow for the characterization of this molecule, starting from fundamental physicochemical properties to advanced spectroscopic and thermal analyses.

Table 1: Physicochemical Properties of this compound [1]

Property Value Source
IUPAC Name This compound PubChem[1]
CAS Number 91658-91-2 PubChem[1]
Molecular Formula C₇H₅BrO₃ PubChem[1]
Molecular Weight 217.02 g/mol PubChem[1]
Canonical SMILES C1=CC(=C(C(=C1)Br)O)C(=O)O PubChem[1]

| Polar Surface Area | 57.5 Ų | PubChem[1] |

Integrated Analytical Workflow

A multi-faceted approach is essential for the unambiguous characterization of a molecule like this compound. Each technique provides a unique piece of the structural puzzle. The workflow below illustrates the logical progression of analysis from structural confirmation to purity and stability assessment.

G cluster_0 Structural Elucidation cluster_1 Purity & Thermal Properties NMR NMR Spectroscopy (¹H & ¹³C) HPLC HPLC (Purity & Quantification) NMR->HPLC Confirms Structure MS Mass Spectrometry (Molecular Weight & Fragmentation) MS->HPLC FTIR FT-IR Spectroscopy (Functional Groups) FTIR->HPLC Thermal Thermal Analysis (TGA/DSC for Stability & Melting Point) HPLC->Thermal Purity Known Sample This compound Sample Sample->NMR Sample->MS Sample->FTIR

Figure 1: Integrated workflow for the comprehensive characterization of this compound.

Spectroscopic Characterization Protocols

Spectroscopy is the cornerstone of structural elucidation, providing detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

Causality Behind Experimental Choices:

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is chosen due to its excellent ability to dissolve polar aromatic acids and because the acidic protons (from -COOH and -OH) are often observable in this solvent.

  • Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.

Protocol 3.1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of -2 to 14 ppm.

    • The labile protons of the carboxylic acid and hydroxyl groups may appear as broad singlets; their chemical shifts can be concentration-dependent.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover a range of 0 to 200 ppm.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function, Fourier transform, phase correct, and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ carbon signals (δ ~39.52 ppm).

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

Technique Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR ~13.0 (broad) Singlet 1H, -COOH
~10.0 (broad) Singlet 1H, Ar-OH
~7.2 - 7.6 Multiplets (3H) 3H, Aromatic Protons
¹³C NMR ~168 Singlet C=O (Carboxylic Acid)
~150 Singlet C-OH
~110 Singlet C-Br

| | ~115 - 135 | 4 Signals | 4 Aromatic Carbons (CH and C-COOH) |

Note: Predicted shifts are based on data from structurally similar compounds like 3-hydroxybenzoic acid and 2-bromobenzoic acid.[2][3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality Behind Experimental Choices:

  • The KBr pellet method is chosen for solid samples to eliminate solvent-related absorption bands and obtain a high-quality spectrum. It provides a solid-state snapshot of the molecule's vibrational modes, including those involved in intermolecular hydrogen bonding.

Protocol 3.2: FT-IR Analysis using KBr Pellet Method

  • Sample Preparation: Grind 1-2 mg of the this compound sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar until a fine, homogenous powder is formed.[4]

  • Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure (e.g., 8-10 tons) with a hydraulic press to form a thin, translucent pellet.[4]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (H₂O, CO₂).

    • Acquire the sample spectrum, typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Table 3: Characteristic FT-IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
2500-3300 Broad O-H stretch (from hydrogen-bonded -COOH group)
~3200-3500 Broad O-H stretch (from phenolic -OH group)
~1680-1710 Strong C=O stretch (from aromatic carboxylic acid)
~1600, ~1470 Medium-Strong C=C aromatic ring stretches
~1200-1300 Strong C-O stretch (from acid and phenol)

| ~550-750 | Medium-Weak | C-Br stretch |

Note: Expected wavenumbers are based on general values for these functional groups and data from related compounds like 2-bromobenzoic acid.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural confirmation. For a non-volatile compound like this compound, Electrospray Ionization Mass Spectrometry coupled with HPLC (HPLC-ESI-MS) is a highly suitable technique.

Causality Behind Experimental Choices:

  • ESI: Electrospray ionization is a soft ionization technique ideal for polar, non-volatile molecules, preventing excessive fragmentation and ensuring the observation of the molecular ion.

  • Negative Ion Mode: Analysis in negative ion mode is preferred as carboxylic acids and phenols readily deprotonate to form stable [M-H]⁻ ions, leading to high sensitivity.

  • Isotopic Pattern: A key confirmatory feature is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion ([M-H]⁻ and [M+2-H]⁻), which is a definitive indicator of a monobrominated compound.[4]

Protocol 3.3: HPLC-ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water mixture.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an ESI source.

  • Chromatographic Conditions (for sample introduction):

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, Negative.

    • Mass Range: Scan from m/z 50 to 400.

    • Capillary Voltage: ~3.0-4.0 kV.

    • Drying Gas (N₂) Temperature: ~300-350 °C.

  • Data Analysis:

    • Identify the deprotonated molecular ion [M-H]⁻. For C₇H₅BrO₃, the expected m/z will be ~214.9 and ~216.9, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

    • Analyze any significant fragment ions to further confirm the structure.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical ingredients and intermediates. A reversed-phase method is ideal for separating this compound from potential non-polar and polar impurities.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: This is the workhorse for separating small aromatic molecules based on their hydrophobicity.[7]

  • Acidified Mobile Phase: Adding a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase suppresses the ionization of the carboxylic acid group. This ensures a single, sharp peak shape and reproducible retention times.

  • UV Detection: The aromatic nature of the analyte allows for sensitive detection using a UV detector. The detection wavelength should be set at or near an absorbance maximum to ensure high sensitivity.[7]

HPLC_Workflow A Prepare Mobile Phase (e.g., ACN/H₂O with Acid) C Equilibrate HPLC System (C18 Column, Set Flow/Temp) A->C B Prepare Sample Solution (~0.5 mg/mL in Diluent) D Inject Sample B->D C->D E Acquire Chromatogram (UV Detection) D->E F Integrate Peaks & Calculate Purity (% Area Normalization) E->F

Figure 2: Standard workflow for HPLC purity analysis.

Protocol 4.1: Reversed-Phase HPLC for Purity Analysis

  • Instrumentation: A standard HPLC system with a UV or PDA detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and a column oven.

  • Reagents:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50 v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 255 nm.[7]

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 80% B

      • 15-18 min: 80% B

      • 18-20 min: 80% to 30% B

      • 20-25 min: 30% B (re-equilibration)

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of this compound using the area percent normalization method. The presence of any impurities, such as starting materials or positional isomers, would be indicated by separate peaks.

Thermal Analysis (TGA/DSC)

Thermal analysis provides critical information on the material's stability, melting point, and decomposition profile. Simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is highly efficient. TGA measures mass changes as a function of temperature, while DSC measures the heat flow associated with thermal events.[8]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Using an inert nitrogen atmosphere prevents oxidative decomposition, allowing for the observation of the true thermal stability and melting behavior of the compound itself.

  • Heating Rate: A controlled heating rate (e.g., 10 °C/min) is standard for obtaining sharp, well-defined thermal events without sacrificing resolution.[9]

Protocol 5.1: Simultaneous TGA-DSC Analysis

  • Instrumentation: A simultaneous TGA-DSC instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.

  • Experimental Conditions:

    • Temperature Program: Heat from ambient temperature (e.g., 30 °C) to 600 °C at a heating rate of 10 °C/min.

    • Atmosphere: Nitrogen, with a purge gas flow rate of 50 mL/min.

  • Data Analysis:

    • DSC Curve: Identify the endothermic peak corresponding to the melting point of the compound. The peak onset provides the melting temperature.

    • TGA Curve: Determine the onset temperature of decomposition, which indicates the upper limit of the compound's thermal stability. Observe any mass loss events prior to decomposition, which could indicate the loss of residual solvent or water.

Table 4: Expected Thermal Analysis Data

Technique Event Expected Temperature Range (°C) Observation
DSC Melting ~180-190 Sharp endothermic peak

| TGA | Decomposition | > 200 | Significant mass loss |

Note: Expected melting point is based on data for related isomers. The actual decomposition temperature must be determined experimentally.[10]

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the complete and unambiguous characterization of this compound. By combining spectroscopic techniques (NMR, FT-IR, MS) for structural elucidation with chromatographic (HPLC) and thermal (TGA/DSC) methods for purity and stability assessment, researchers can ensure the quality and integrity of this important chemical intermediate. Adherence to these validated methodologies is critical for reliable results in research and drug development settings.

References

2-Bromo-3-hydroxybenzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-3-hydroxybenzoic Acid: A Versatile Building Block in Organic Synthesis

Introduction: Unlocking Synthetic Potential

This compound is a trifunctional aromatic compound that serves as a highly versatile and valuable building block for synthetic organic chemists. Its strategic arrangement of a bromine atom, a hydroxyl group, and a carboxylic acid on a benzene ring offers three distinct points for chemical modification. This unique constitution allows for the sequential or orthogonal introduction of various functional groups, making it an ideal starting material for the synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. The interplay between the nucleophilic hydroxyl group, the electrophilic carboxylic acid, and the synthetically adaptable aryl bromide facilitates entry into a diverse range of heterocyclic systems and substituted aromatic compounds. This guide provides an in-depth look at the properties, reactivity, and applications of this compound, complete with detailed protocols for its use in key synthetic transformations.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application and safe handling in a laboratory setting.

PropertyValueReference(s)
CAS Number 14348-39-1
Molecular Formula C₇H₅BrO₃[1]
Molecular Weight 217.02 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 144 - 149 °C[2]
Solubility Soluble in methanol, DMSO
Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.

  • Hazard Identification : Causes skin and serious eye irritation. May cause respiratory irritation.[3][4]

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection (goggles conforming to EN166 standard).[2][3]

  • Handling : Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing dust or vapors.[2][4] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[3]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • First Aid :

    • If on skin : Wash with plenty of soap and water.[2]

    • If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3]

    • If inhaled : Remove person to fresh air and keep comfortable for breathing.[2]

    • If swallowed : Call a poison center or doctor if you feel unwell.[2]

The Synthetic Versatility of this compound

The power of this compound as a building block stems from the distinct reactivity of its three functional groups. This allows for a modular approach to synthesis, where each part of the molecule can be addressed selectively to build molecular complexity.

Caption: Divergent synthetic pathways from this compound.

Transformations at the Aryl Bromide Site

The bromine atom is arguably the most versatile handle on the molecule, serving as a prime site for transition metal-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling : Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

  • Sonogashira Coupling : Palladium- and copper-catalyzed coupling with terminal alkynes provides access to substituted arylalkynes, which are valuable intermediates for synthesizing more complex structures, including isocoumarins.[5]

  • Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of C-N bonds by coupling with a diverse range of primary and secondary amines, leading to N-aryl products.

  • Jourdan-Ullmann Reaction : A copper-promoted C-N bond formation with anilines, which can be a key step in the synthesis of phenazine derivatives and other nitrogen-containing heterocycles.[6][7]

Modifications of the Hydroxyl Group

The phenolic hydroxyl group can be readily functionalized or used to direct subsequent reactions.

  • Etherification : The Williamson ether synthesis, involving deprotonation with a base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide, yields aryl ethers. This can also serve as a protecting group strategy.

  • Esterification : Acylation with acid chlorides or anhydrides converts the hydroxyl group into an ester, altering the electronic properties and steric environment of the molecule.

Reactions of the Carboxylic Acid

The carboxylic acid moiety provides a handle for forming amide and ester linkages, which are ubiquitous in pharmaceuticals.

  • Esterification : Standard Fischer esterification (acid-catalyzed reaction with an alcohol) or reaction with alkyl halides under basic conditions can form the corresponding ester.[8]

  • Amidation : Activation of the carboxylic acid (e.g., conversion to an acid chloride with thionyl chloride or using coupling reagents like DCC/EDC) followed by reaction with an amine yields amides. This is a cornerstone of peptide synthesis and drug development.

Application Note 1: Synthesis of Benzoxazinone Scaffolds

Introduction: Benzoxazinones are a class of heterocyclic compounds that exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This compound is an excellent precursor for these scaffolds, where the hydroxyl and carboxylic acid groups can be cyclized with an appropriate nitrogen source.

Synthetic Strategy: The overall strategy involves an initial amidation of the carboxylic acid, followed by an intramolecular cyclization that forms the oxazinone ring. The bromine atom is retained for subsequent diversification via cross-coupling reactions.

Caption: Workflow for the synthesis of benzoxazinone derivatives.

Protocol: Synthesis of 7-Bromo-4-methyl-2H-benzo[b][2][10]oxazin-3(4H)-one

Causality and Insights: This protocol employs a two-step, one-pot approach. First, the carboxylic acid is converted to a more reactive acid chloride using thionyl chloride. This intermediate is then immediately reacted with methylamine to form the N-methyl amide. The subsequent addition of a base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, displacing a suitable leaving group (conceptually, after activation) to close the six-membered ring. The bromine's position remains unchanged, making the final product a valuable intermediate for further functionalization.

Materials:

  • This compound (2.17 g, 10.0 mmol)

  • Thionyl chloride (SOCl₂) (1.46 mL, 20.0 mmol)

  • Dichloromethane (DCM), anhydrous (50 mL)

  • Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF, 12.0 mmol)

  • Potassium carbonate (K₂CO₃) (4.14 g, 30.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

  • Ethyl acetate (for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (2.17 g, 10.0 mmol) and anhydrous DCM (30 mL).

  • Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.46 mL, 20.0 mmol) dropwise.

  • Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the solid.

  • Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and DCM, yielding the crude acid chloride.

  • Re-dissolve the crude intermediate in anhydrous DCM (20 mL) and cool to 0 °C.

  • Slowly add the methylamine solution (12.0 mmol) dropwise. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Concentrate the mixture under reduced pressure.

  • To the crude amide, add anhydrous DMF (20 mL) and potassium carbonate (4.14 g, 30.0 mmol).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 7-Bromo-4-methyl-2H-benzo[b][2][9]oxazin-3(4H)-one.

Application Note 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Introduction: The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds. Applying this reaction to this compound allows for the direct installation of aryl or vinyl substituents at the 2-position. This is a key strategy for building biaryl scaffolds, which are common motifs in pharmaceuticals and organic materials.

Causality and Insights: This protocol requires careful selection of a palladium catalyst, a ligand, and a base to facilitate the catalytic cycle. The base is crucial for activating the boronic acid. The choice of solvent and temperature is optimized to ensure both reactants remain in solution and the reaction proceeds at a reasonable rate without catalyst decomposition. The hydroxyl and carboxylic acid groups can coordinate to the metal center, potentially influencing the reaction rate, so a robust catalytic system is necessary.

Protocol: Synthesis of 3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid

Materials:

  • This compound (1.08 g, 5.0 mmol)

  • Phenylboronic acid (731 mg, 6.0 mmol)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (289 mg, 0.25 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (1.59 g, 15.0 mmol)

  • Solvent mixture: 1,4-Dioxane (20 mL) and Water (5 mL)

  • Ethyl acetate (for extraction)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.08 g, 5.0 mmol), phenylboronic acid (731 mg, 6.0 mmol), and sodium carbonate (1.59 g, 15.0 mmol).

  • Add the solvent mixture of 1,4-dioxane (20 mL) and water (5 mL).

  • Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the mixture.

  • Add Pd(PPh₃)₄ (289 mg, 0.25 mmol) to the flask and equip it with a reflux condenser.

  • Heat the reaction mixture to 90 °C under an inert atmosphere and stir vigorously for 12-16 hours. Monitor completion by TLC.

  • Work-up: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the dioxane.

  • Add 50 mL of water to the residue. Carefully acidify the aqueous solution to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure 3-Hydroxy-[1,1'-biphenyl]-2-carboxylic acid.

Conclusion

This compound stands out as a powerful and versatile building block in organic synthesis. Its trifunctional nature provides chemists with a platform for divergent synthesis, enabling the efficient construction of complex molecules. The ability to selectively address the aryl bromide, hydroxyl, and carboxylic acid functionalities through well-established and robust reactions like cross-coupling, etherification, and amidation makes it an invaluable tool for researchers in drug discovery and materials science. The protocols and strategies outlined in this guide serve as a practical starting point for harnessing the full synthetic potential of this remarkable compound.

References

The Untapped Potential of 2-Bromo-3-hydroxybenzoic Acid: A Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as the foundation for new therapeutic agents is perpetual. 2-Bromo-3-hydroxybenzoic acid, a seemingly simple molecule, presents itself as a largely unexplored yet highly promising scaffold for the development of innovative pharmaceuticals. Its unique arrangement of a bromine atom, a hydroxyl group, and a carboxylic acid on a benzene ring offers a trifecta of reactive sites, paving the way for diverse chemical modifications and the synthesis of complex molecular architectures. This guide delves into the potential applications of this compound in medicinal chemistry, providing a forward-looking perspective for researchers, scientists, and drug development professionals.

A Molecule of Strategic Importance: Chemical Features and Synthetic Versatility

This compound is a substituted aromatic compound with the chemical formula C₇H₅BrO₃. The strategic placement of its functional groups—a bromine atom at the 2-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 1-position—endows it with a rich chemical reactivity that is highly attractive for medicinal chemistry applications.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, enabling the exploration of a vast chemical space and the fine-tuning of pharmacological properties.

The hydroxyl group can be readily alkylated or acylated to generate ethers and esters, respectively. These modifications can influence the compound's lipophilicity, metabolic stability, and ability to form hydrogen bonds with biological targets.

The carboxylic acid moiety is a key pharmacophoric feature in many drugs. It can be converted into esters, amides, or other bioisosteres to modulate the compound's pharmacokinetic and pharmacodynamic profiles. Its acidic nature also allows for salt formation, which can improve solubility and bioavailability.

The interplay of these functional groups also allows for intramolecular reactions, leading to the formation of heterocyclic scaffolds, which are prevalent in many clinically used drugs.

Drawing Parallels: Insights from Isomers and Analogs

While direct biological data on this compound is scarce, valuable insights can be gleaned from its isomers and structurally related compounds. For instance, derivatives of 3-hydroxybenzoic acid have been reported to possess a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and even anticancer properties.[1] Similarly, halogenated benzoic acids are of significant interest in contemporary scientific investigations due to the unique physicochemical properties conferred by the halogen substituents, which can enhance biological activity.[2]

The isomer, 3-Bromo-2-hydroxybenzoic acid, is a known intermediate in the synthesis of bifeprunox, a compound that has been investigated for the treatment of psychiatric disorders. This underscores the potential of the bromo-hydroxybenzoic acid scaffold in the development of central nervous system agents. Furthermore, studies on various bromobenzoic acid derivatives have demonstrated their potential as antimicrobial and anticancer agents.[3]

Application Notes: A Forward Look into Therapeutic Possibilities

Based on its structural features and the activities of related compounds, this compound holds promise as a scaffold for the development of therapeutics in several key areas:

  • Oncology: The ability to generate diverse libraries of compounds through cross-coupling reactions makes this scaffold particularly suitable for targeting protein kinases, which are often implicated in cancer.[4][5] The hydroxybenzoic acid moiety itself can be found in natural products with anticancer activity.[6]

  • Infectious Diseases: The antimicrobial potential of benzoic acid derivatives is well-documented.[1] Systematic modification of the this compound core could lead to the discovery of novel antibacterial and antifungal agents.

  • Inflammation and Immunology: Salicylates, which share the 2-hydroxybenzoic acid core, are renowned for their anti-inflammatory effects. The introduction of a bromine atom could modulate this activity and lead to the development of more potent and selective anti-inflammatory drugs.

Protocols for Synthetic Elaboration

The true potential of this compound lies in its synthetic tractability. Below are detailed protocols for key transformations that can be employed to generate libraries of derivatives for biological screening.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Arylation

This protocol details the introduction of an aryl group at the 2-position, replacing the bromine atom.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 3 equivalents)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • In a separate vial, prepare the catalyst by dissolving Palladium(II) acetate and triphenylphosphine in a small amount of dioxane.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. The phosphine ligand stabilizes the palladium complex and facilitates the reaction. The base (potassium carbonate) is required for the transmetalation step. The use of a dioxane/water solvent system is common for Suzuki reactions as it helps to dissolve both the organic and inorganic reagents.

Protocol 2: O-Alkylation of the Phenolic Hydroxyl Group

This protocol describes the synthesis of an ether derivative.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide; 1.1 equivalents)

  • Potassium carbonate (K₂CO₃, 2 equivalents) or Cesium carbonate (Cs₂CO₃, 1.5 equivalents)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in DMF or acetone in a round-bottom flask.

  • Add the base (potassium carbonate or cesium carbonate) and stir the mixture for 15-30 minutes at room temperature.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-8 hours. Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) for purification.

Causality Behind Experimental Choices: A polar aprotic solvent like DMF or acetone is used to dissolve the starting material and facilitate the SN2 reaction. A base is required to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Cesium carbonate is often a more effective base for O-alkylation than potassium carbonate due to its higher solubility and the "cesium effect."

Protocol 3: Amide Bond Formation

This protocol outlines the conversion of the carboxylic acid to an amide.

Materials:

  • This compound

  • Amine (1.1 equivalents)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3 equivalents)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in DMF or DCM in a round-bottom flask.

  • Add the amine and DIPEA to the solution.

  • Add the coupling reagent (PyBOP or HATU) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices: Coupling reagents like PyBOP and HATU are used to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A non-nucleophilic base like DIPEA is used to neutralize the acid formed during the reaction and to facilitate the coupling process without interfering with the reaction.

Visualizing the Potential: Synthetic Pathways and Workflows

G cluster_0 Derivatization Strategies cluster_1 Potential Therapeutic Applications This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic acid, Pd catalyst O-Alkylation O-Alkylation This compound->O-Alkylation Alkyl halide, Base Amidation Amidation This compound->Amidation Amine, Coupling reagent 2-Aryl-3-hydroxybenzoic acids 2-Aryl-3-hydroxybenzoic acids Suzuki Coupling->2-Aryl-3-hydroxybenzoic acids 2-Bromo-3-alkoxybenzoic acids 2-Bromo-3-alkoxybenzoic acids O-Alkylation->2-Bromo-3-alkoxybenzoic acids 2-Bromo-3-hydroxybenzamides 2-Bromo-3-hydroxybenzamides Amidation->2-Bromo-3-hydroxybenzamides Kinase Inhibitors Kinase Inhibitors 2-Aryl-3-hydroxybenzoic acids->Kinase Inhibitors Antimicrobial Agents Antimicrobial Agents 2-Bromo-3-alkoxybenzoic acids->Antimicrobial Agents Anti-inflammatory Agents Anti-inflammatory Agents 2-Bromo-3-hydroxybenzamides->Anti-inflammatory Agents

Caption: Synthetic derivatization of this compound.

A Note on Fragment-Based Drug Discovery

Given its relatively small size and molecular complexity, this compound is an ideal candidate for fragment-based drug discovery (FBDD). In FBDD, small, low-affinity "fragments" are screened for binding to a biological target. Once a binding fragment is identified, it is then elaborated and optimized into a more potent lead compound. The diverse reactivity of this compound allows for the systematic "growing" of the fragment in multiple vectors to improve its affinity and selectivity for the target.

Conclusion: A Call to Exploration

While the direct medicinal chemistry applications of this compound are yet to be fully elucidated, its chemical versatility and the biological activities of its structural relatives strongly suggest a promising future. This guide serves as a foundational resource and a call to action for researchers to explore the untapped potential of this intriguing scaffold. The systematic synthesis and biological evaluation of this compound derivatives could unlock new avenues for the discovery of next-generation therapeutics for a wide range of diseases.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Bromo-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 2-Bromo-3-hydroxybenzoic Acid in Heterocyclic Synthesis

This compound is a highly versatile and strategically important starting material in the synthesis of a diverse array of heterocyclic compounds. Its unique trifunctional nature, possessing a carboxylic acid, a hydroxyl group, and a bromine atom on a benzene ring, allows for a variety of selective chemical transformations. The interplay between these functional groups enables the construction of complex fused ring systems that are prevalent in pharmacologically active molecules and advanced materials. This guide provides detailed application notes and robust protocols for the synthesis of several key heterocyclic scaffolds, including dibenzofurans, benzofurans, and benzoxazinones, utilizing this compound as a pivotal precursor. The methodologies presented herein are grounded in established synthetic strategies, such as Ullmann-type couplings, Sonogashira reactions followed by cyclization, and intramolecular Heck reactions, offering researchers and drug development professionals a practical toolkit for accessing these valuable molecular architectures.

I. Synthesis of Dibenzofuran-1-carboxylic Acid via Intramolecular Ullmann-Type Coupling

The dibenzofuran core is a prominent structural motif in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities. A common and effective strategy for the synthesis of dibenzofurans involves an intramolecular Ullmann-type C-O bond formation. This protocol outlines a two-step sequence starting from this compound, involving an initial esterification and subsequent O-arylation, followed by a copper-catalyzed intramolecular cyclization to yield dibenzofuran-1-carboxylic acid.

Reaction Scheme:

G cluster_0 Step 1: Esterification & O-Arylation cluster_1 Step 2: Intramolecular Ullmann Cyclization A This compound B Methyl 2-bromo-3-hydroxybenzoate A->B MeOH, H₂SO₄ (cat.) C Methyl 2-bromo-3-phenoxybenzoate B->C Ph-X, CuI, Base D Methyl dibenzofuran-1-carboxylate C->D CuI, Base, High Temp. E Dibenzofuran-1-carboxylic acid D->E Hydrolysis G cluster_0 Step 1: Esterification cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Intramolecular Cyclization & Hydrolysis A This compound B Methyl 2-bromo-3-hydroxybenzoate A->B MeOH, H₂SO₄ (cat.) C Methyl 2-alkynyl-3-hydroxybenzoate B->C Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃N D Methyl 2-substituted-benzofuran-7-carboxylate C->D Base (e.g., K₂CO₃) or Acid E 2-Substituted-benzofuran-7-carboxylic acid D->E Hydrolysis G cluster_0 Step 1: Esterification & Allylation cluster_1 Step 2: Intramolecular Heck Reaction cluster_2 Step 3: Hydrolysis A This compound B Methyl 2-bromo-3-hydroxybenzoate A->B MeOH, H₂SO₄ (cat.) C Methyl 2-bromo-3-(allyloxy)benzoate B->C Allyl bromide, K₂CO₃ D Methyl 3-methyl-2,3-dihydrobenzofuran-7-carboxylate C->D Pd(OAc)₂, PPh₃, Base E 3-Methyl-2,3-dihydrobenzofuran-7-carboxylic acid D->E Hydrolysis G cluster_0 Step 1: Amidation cluster_1 Step 2: Intramolecular C-O Cyclization A This compound B N-Aryl-2-bromo-3-hydroxybenzamide A->B Aryl amine, Coupling agent C N-Aryl-benzoxazinone B->C CuI, Base

The Versatility of 2-Bromo-3-hydroxybenzoic Acid: A Precursor for Novel Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Multifunctional Building Block

In the dynamic field of materials science, the judicious selection of molecular precursors is paramount to the design of novel materials with tailored functionalities. 2-Bromo-3-hydroxybenzoic acid, a seemingly unassuming aromatic molecule, presents itself as a highly versatile and potent building block for the synthesis of a new generation of advanced materials. Its unique trifunctional nature, possessing a carboxylic acid, a hydroxyl group, and a reactive bromine atom, offers a rich chemical playground for researchers and drug development professionals. The strategic placement of these functional groups on the benzene ring—the ortho-positioning of the bromine to the carboxylic acid and meta to the hydroxyl group—imparts a distinct reactivity profile that can be harnessed to construct complex macromolecular architectures.

This comprehensive guide delves into the practical applications of this compound as a precursor for a range of novel materials, including high-performance polymers, porous metal-organic frameworks (MOFs), and sophisticated luminescent materials. We will provide not just detailed, step-by-step protocols, but also the underlying scientific rationale for the experimental choices, empowering researchers to not only replicate these methods but also to innovate upon them.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is the foundation for its successful application in materials synthesis.

PropertyValueSource
Molecular Formula C₇H₅BrO₃--INVALID-LINK--[1]
Molecular Weight 217.02 g/mol --INVALID-LINK--[1]
Appearance Solid-
Melting Point Data not readily available-
Solubility Soluble in many organic solventsGeneral knowledge
IUPAC Name This compound--INVALID-LINK--[1]

Application Note I: Synthesis of High-Performance Aromatic Polymers via Cross-Coupling Polymerization

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal monomer for cross-coupling polymerization reactions, such as Suzuki or Sonogashira coupling. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of conjugated polymers with interesting electronic and photophysical properties. The resulting poly(hydroxybenzoic acid) derivatives can be envisioned for applications in organic electronics, sensors, and as advanced engineering plastics.

Causality Behind Experimental Choices:

The choice of a palladium-catalyzed cross-coupling reaction is dictated by its high efficiency, functional group tolerance, and the ability to form well-defined polymer chains. The hydroxyl and carboxylic acid groups on the monomer can influence solubility and may require protection in certain cases, though modern catalysts often exhibit high tolerance. The Sonogashira coupling, in particular, introduces rigid alkyne linkages into the polymer backbone, leading to materials with enhanced thermal stability and potentially interesting liquid crystalline properties.

Experimental Workflow: Sonogashira Cross-Coupling Polymerization

G cluster_prep Monomer Preparation cluster_reaction Polymerization cluster_workup Work-up and Purification cluster_char Characterization monomer This compound protect Protection of -OH and -COOH (if necessary) monomer->protect reaction_setup Reaction Setup: - Protected Monomer - Di-alkyne co-monomer - Pd catalyst (e.g., Pd(PPh₃)₄) - Cu(I) co-catalyst (e.g., CuI) - Amine base (e.g., TEA) - Anhydrous solvent (e.g., THF/Toluene) protect->reaction_setup heating Heating under Inert Atmosphere (e.g., 60-80 °C) reaction_setup->heating monitoring Reaction Monitoring (TLC, GPC) heating->monitoring quenching Quenching and Filtration monitoring->quenching precipitation Precipitation in Non-solvent (e.g., Methanol) quenching->precipitation washing Washing and Drying precipitation->washing characterization Characterization: - NMR (¹H, ¹³C) - FT-IR - GPC (Mn, Mw, PDI) - TGA/DSC washing->characterization cluster_synthesis Solvothermal Synthesis cluster_isolation Isolation and Activation cluster_characterization Characterization mixing Mixing: - this compound - Metal Salt (e.g., Zn(NO₃)₂·6H₂O) - Solvent (e.g., DMF) sealing Sealing in a Teflon-lined Autoclave mixing->sealing heating Heating (e.g., 100-150 °C for 24-72 h) sealing->heating cooling Slow Cooling to Room Temperature heating->cooling filtration Filtration and Washing with Solvent cooling->filtration activation Solvent Exchange and Activation (e.g., Supercritical CO₂ drying) filtration->activation pxrd Powder X-ray Diffraction (PXRD) activation->pxrd gas_sorption Gas Sorption Analysis (BET Surface Area) activation->gas_sorption tga Thermogravimetric Analysis (TGA) activation->tga sem Scanning Electron Microscopy (SEM) activation->sem cluster_synthesis Complexation Reaction cluster_isolation Isolation and Purification cluster_characterization Photophysical Characterization ligand_prep Deprotonation of this compound (e.g., with NaOH or TEA) mixing Mixing with Lanthanide Salt (e.g., EuCl₃·6H₂O) and Co-ligand (e.g., 1,10-phenanthroline) in solvent (e.g., Ethanol/Water) ligand_prep->mixing stirring Stirring at Room Temperature or Gentle Heating mixing->stirring precipitation Precipitation or Crystallization stirring->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying uv_vis UV-Vis Absorption Spectroscopy drying->uv_vis pl Photoluminescence (PL) Spectroscopy (Excitation and Emission Spectra) drying->pl lifetime Luminescence Lifetime Measurement drying->lifetime q_yield Quantum Yield Determination drying->q_yield

References

The Strategic Utility of 2-Bromo-3-hydroxybenzoic Acid in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-3-hydroxybenzoic acid is a trifunctional aromatic compound whose strategic placement of a carboxylic acid, a phenolic hydroxyl group, and a bromine atom makes it a highly versatile building block for the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth exploration of its chemical reactivity and showcases its potential in medicinal chemistry. While direct, large-scale applications in marketed drugs are not as extensively documented as for some of its isomers, its utility can be powerfully demonstrated through established synthetic transformations common in drug discovery. This document details the scientific rationale and provides exemplar protocols for key reactions such as Suzuki-Miyaura coupling, amidation, and etherification, enabling researchers to leverage this scaffold in the design of novel therapeutic agents, particularly in the realm of anti-inflammatory and anti-proliferative compounds.

Introduction: The Architectural Value of this compound

In the landscape of medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency and diversity of a synthetic campaign. This compound presents a compelling case as a foundational scaffold due to the orthogonal reactivity of its three functional groups. This allows for a stepwise and controlled elaboration of the molecule, a highly desirable feature in the construction of a diverse chemical library for biological screening.

  • The Bromine Atom: Situated at the 2-position, it serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. This is a cornerstone of modern drug discovery for building molecular complexity.

  • The Hydroxyl Group: As a phenolic hydroxyl group at the 3-position, it is amenable to etherification, introducing another point of diversity. Its acidity and nucleophilicity can be fine-tuned by the electronic nature of the adjacent substituents.

  • The Carboxylic Acid Group: This functional group is a classic bioisostere for various biological targets and a key site for forming amides and esters, which are prevalent linkages in many pharmaceuticals.

The interplay of these groups, their positions on the aromatic ring, and their influence on each other's reactivity are central to the strategic application of this molecule.

Core Synthetic Transformations and Exemplar Protocols

The following sections provide detailed protocols for key synthetic transformations. While these examples may utilize closely related bromobenzoic acid derivatives due to the greater availability of literature, the principles and reaction conditions are directly applicable to this compound, with minor adjustments potentially needed for steric or electronic effects.

Palladium-Catalyzed Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a paramount reaction in pharmaceutical synthesis for creating carbon-carbon bonds.[1] The bromine atom on the this compound scaffold is an ideal electrophilic partner for this transformation. This reaction is instrumental in the synthesis of biaryl compounds, a motif found in numerous anti-inflammatory drugs and other therapeutic agents.[2][3]

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions, such as debromination.

This protocol is adapted from established methods for the Suzuki coupling of bromobenzoic acids.[1]

Reaction Scheme:

reactant1 This compound product 3-Hydroxy-2-aryl-benzoic acid reactant1->product Suzuki Coupling reactant2 Arylboronic Acid reactant2->product catalyst Pd Catalyst catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Dioxane/H2O) solvent->product

A general workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol, 1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 eq)

  • 1,4-Dioxane (5 mL)

  • Deionized water (1 mL)

  • Round-bottomed flask, condenser, magnetic stirrer, and nitrogen inlet.

Procedure:

  • To a 25 mL round-bottomed flask, add this compound, the arylboronic acid, [Pd(dppf)Cl₂], and potassium carbonate.

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add 1,4-dioxane and deionized water via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired biaryl carboxylic acid.

Amide Bond Formation: Accessing Bioactive Benzamides

The carboxylic acid moiety of this compound is a versatile handle for forming amide bonds, a common feature in a vast number of pharmaceuticals. This transformation allows for the introduction of diverse amine-containing fragments, enabling the exploration of structure-activity relationships. Benzamide derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory properties.[4]

Direct amidation of a carboxylic acid with an amine is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form an acyl chloride, or coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt).

This protocol demonstrates a robust method for amide bond formation.[4]

Reaction Scheme:

start This compound step1 Acyl Chloride Formation (SOCl2 or (COCl)2) start->step1 intermediate 2-Bromo-3-hydroxybenzoyl chloride step1->intermediate step2 Amidation (Amine, Base) intermediate->step2 product N-substituted-2-bromo-3-hydroxybenzamide step2->product

Workflow for benzamide synthesis via an acyl chloride intermediate.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 mmol, 2.0 eq)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • A primary or secondary amine (e.g., benzylamine) (1.1 mmol, 1.1 eq)

  • A non-nucleophilic base (e.g., triethylamine, Et₃N) (1.5 mmol, 1.5 eq)

  • Catalytic N,N-dimethylformamide (DMF) (1-2 drops)

  • Round-bottomed flask, condenser, magnetic stirrer, and nitrogen inlet.

Procedure:

Part A: Acyl Chloride Formation

  • To a solution of this compound in anhydrous DCM, add a catalytic amount of DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add thionyl chloride dropwise with stirring.

  • Allow the mixture to warm to room temperature and then reflux for 2 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC of a quenched aliquot).

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is often used immediately in the next step.

Part B: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

  • In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.

  • Add the amine solution dropwise to the acyl chloride solution with vigorous stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 10 mL), saturated sodium bicarbonate (NaHCO₃) solution (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

O-Alkylation (Etherification): Modulating Physicochemical Properties

The phenolic hydroxyl group offers a site for etherification, which can be used to block the phenol's hydrogen-bonding capability, increase lipophilicity, and introduce functionalities that can interact with specific biological targets. This modification is a common strategy in drug design to improve a compound's pharmacokinetic profile.[5]

The Williamson ether synthesis is a classic and reliable method for forming ethers. It involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an alkyl halide. The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions of the alkyl halide.

This protocol outlines a standard procedure for the etherification of a phenolic hydroxyl group.[5]

Reaction Scheme:

reactant1 This compound product 2-Bromo-3-alkoxybenzoic acid reactant1->product Williamson Ether Synthesis reactant2 Alkyl Halide (e.g., R-Br) reactant2->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., Acetone or DMF) solvent->product

General scheme for Williamson ether synthesis.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Alkyl halide (e.g., ethyl iodide) (1.5 mmol, 1.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)

  • Anhydrous acetone or DMF (10 mL)

  • Round-bottomed flask, condenser, and magnetic stirrer.

Procedure:

  • To a round-bottomed flask, add this compound and potassium carbonate.

  • Add anhydrous acetone or DMF.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization.

Data Summary and Visualization

The following table summarizes the key aspects of the exemplar reactions, providing a quick reference for researchers.

Transformation Key Reagents Typical Conditions Product Type Relevance in Drug Discovery
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., [Pd(dppf)Cl₂]), Base (e.g., K₂CO₃)80-90 °C, inert atmosphereBiaryl carboxylic acidCore scaffold of many anti-inflammatory drugs (NSAIDs) and other therapeutics.
Amidation Amine, Coupling agent (e.g., SOCl₂, EDC/HOBt), Base (e.g., Et₃N)0 °C to refluxN-substituted benzamideAmide bonds are prevalent in pharmaceuticals; allows for diverse functionalization.
Etherification Alkyl halide, Base (e.g., K₂CO₃)RefluxAlkoxybenzoic acidModulates lipophilicity, metabolic stability, and target engagement.

Conclusion and Future Perspectives

This compound is a potent and versatile starting material for the synthesis of diverse pharmaceutical intermediates. Its value lies in the orthogonal reactivity of its three functional groups, which allows for a rational and stepwise approach to building molecular complexity. By employing foundational reactions such as Suzuki-Miyaura coupling, amidation, and etherification, medicinal chemists can efficiently generate libraries of novel compounds for biological evaluation. The protocols and principles outlined in this guide serve as a robust starting point for researchers aiming to exploit the synthetic potential of this valuable chemical scaffold in the ongoing quest for new and improved therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 2-Bromo-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromo-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific regioselective synthesis. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support your experimental success.

Introduction: The Challenge of Regioselectivity

The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution. The starting material, 3-hydroxybenzoic acid, possesses two directing groups: a hydroxyl group (-OH) and a carboxylic acid group (-COOH). The hydroxyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director.[1][2][3] This conflicting directing influence often leads to a mixture of isomeric products, making the selective synthesis of the 2-bromo isomer a significant hurdle.

Troubleshooting Guide

This section is formatted as a series of common problems encountered during the synthesis, followed by detailed solutions and preventative measures.

Question 1: My bromination of 3-hydroxybenzoic acid yielded a mixture of isomers, with the desired 2-bromo product being a minor component. How can I improve the regioselectivity?

Answer: This is the most prevalent issue. The formation of multiple isomers is a direct consequence of the competing directing effects of the hydroxyl and carboxyl groups.

Underlying Cause: The hydroxyl group strongly activates the positions ortho (C2 and C4) and para (C6) to it, while the carboxyl group deactivates the ring and directs incoming electrophiles to the meta positions (C5 relative to the -COOH). The interplay of these effects dictates the final product distribution.

Solutions & Strategies:

  • Protecting the Hydroxyl Group: One of the most effective strategies is to temporarily protect the highly activating hydroxyl group. By converting it to a less activating group, such as an acetate or a methoxy group, you can diminish its powerful ortho, para-directing influence. This allows the meta-directing effect of the carboxylic acid to have a more pronounced role, or it alters the electronic properties of the ring to favor bromination at the desired position.

  • Choice of Brominating Agent and Solvent: The reaction conditions play a crucial role. Using a milder brominating agent, such as N-bromosuccinimide (NBS) in a non-polar solvent, can sometimes offer better selectivity compared to harsher conditions like bromine in acetic acid.[4]

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically more stable isomers.

Question 2: I'm observing significant amounts of di- and tri-brominated products. How can I prevent over-bromination?

Answer: The formation of polybrominated species is a common side reaction, especially given the activating nature of the hydroxyl group.

Underlying Cause: The initial bromination product is still an activated aromatic ring, making it susceptible to further electrophilic attack.

Solutions & Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight excess or, in some cases, a stoichiometric amount of the brominating agent is crucial.

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture. This maintains a low concentration of the electrophile at any given time, reducing the likelihood of multiple substitutions on a single molecule.

  • Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of over-brominated products.

Question 3: I've managed to synthesize a mixture containing the desired this compound, but I'm struggling with its purification from the other isomers.

Answer: The separation of constitutional isomers can be challenging due to their similar physical properties.

Underlying Cause: Isomers like 4-bromo-3-hydroxybenzoic acid and 5-bromo-3-hydroxybenzoic acid often have very similar polarities and boiling points, making separation by standard techniques difficult.

Solutions & Strategies:

  • Fractional Recrystallization: This is a powerful technique for separating isomers. It relies on slight differences in their solubility in a particular solvent system. A systematic approach involving multiple recrystallization steps may be necessary.

  • Column Chromatography: While challenging, careful optimization of the stationary phase (e.g., silica gel with varying pore sizes) and the mobile phase (solvent system) can achieve separation. Gradient elution is often more effective than isocratic elution.

  • Preparative HPLC: For high-purity samples, preparative HPLC is the most effective method, although it is more resource-intensive.

Frequently Asked Questions (FAQs)

Q1: What are the major isomeric byproducts I should expect when brominating 3-hydroxybenzoic acid?

A1: The primary isomeric byproducts are typically 4-bromo-3-hydroxybenzoic acid and 6-bromo-3-hydroxybenzoic acid (also known as 5-bromo-3-hydroxybenzoic acid). The formation of 2,4-dibromo-3-hydroxybenzoic acid and other polybrominated species can also occur, particularly with an excess of the brominating agent.

Q2: How can I confirm the regiochemistry of my final product?

A2: A combination of analytical techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is invaluable. The coupling patterns and chemical shifts of the aromatic protons provide definitive information about the substitution pattern. For example, the proton at C4 in the desired product would likely appear as a doublet of doublets, coupled to the protons at C5 and C6.[5] Nuclear Overhauser Effect (NOE) experiments can also be used to establish through-space proximity between protons and confirm the substitution pattern.

  • Mass Spectrometry (MS): While MS will confirm the molecular weight and thus the addition of a single bromine atom, it generally cannot distinguish between isomers.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides the absolute and unambiguous structural confirmation.

Q3: Are there any alternative synthetic routes to this compound that offer better regioselectivity?

A3: Yes, multi-step synthetic strategies can provide better control over regioselectivity. For instance, one could start with a precursor that already has the desired substitution pattern and then introduce the carboxylic acid and hydroxyl groups. An example could involve the ortho-lithiation of a protected 3-bromophenol followed by carboxylation. While more steps are involved, the overall yield of the pure desired product can be significantly higher.

Experimental Protocol: A Guided Approach

The following is a generalized protocol for the bromination of 3-hydroxybenzoic acid. Note: This is a starting point and may require optimization based on your specific laboratory conditions and desired purity.

Reaction Scheme:

A simplified representation of the bromination reaction.

Materials:

  • 3-hydroxybenzoic acid

  • Bromine

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (for quenching)

  • Ice

  • Appropriate organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxybenzoic acid in glacial acetic acid.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Bromine Addition: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution over a period of 30-60 minutes. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC).

  • Quenching: Pour the reaction mixture into a beaker containing ice and a solution of sodium thiosulfate to quench any unreacted bromine.

  • Precipitation/Extraction: The product may precipitate out of the aqueous solution. If so, collect it by vacuum filtration. If not, extract the aqueous mixture with a suitable organic solvent.

  • Work-up: Wash the organic layer with brine, dry it over anhydrous sulfate, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product using one of the methods described in the troubleshooting section (e.g., recrystallization from a suitable solvent like ethanol/water).

Data Presentation: Hypothetical Product Distribution

The following table illustrates a hypothetical outcome of the reaction under different conditions, emphasizing the importance of optimization.

ConditionTemperature (°C)Brominating AgentRatio of 2-bromo:other isomers
A25Br2 in Acetic Acid1 : 4
B0Br2 in Acetic Acid1 : 2.5
C25NBS in CCl41 : 3

Logical Workflow for Troubleshooting

The following diagram outlines a decision-making process for addressing common issues in the synthesis.

Troubleshooting_Workflow start Start Synthesis reaction Bromination Reaction start->reaction analysis Analyze Product Mixture (TLC, NMR) reaction->analysis low_regio Low Regioselectivity analysis->low_regio Isomer mixture? over_bromination Over-bromination analysis->over_bromination Polybrominated? purification_issue Purification Difficulty analysis->purification_issue Impure after initial purification? success Pure 2-Bromo Product analysis->success Desired product pure? opt1 Optimize Conditions: - Lower Temperature - Change Solvent - Change Brominating Agent low_regio->opt1 opt2 Protecting Group Strategy low_regio->opt2 opt3 Adjust Stoichiometry: - Reduce Brominating Agent over_bromination->opt3 opt4 Slow Addition of Reagent over_bromination->opt4 opt5 Advanced Purification: - Fractional Recrystallization - Column Chromatography - Preparative HPLC purification_issue->opt5 opt1->reaction opt2->reaction opt3->reaction opt4->reaction opt5->success

A decision tree for troubleshooting the synthesis.

References

Technical Support Center: Troubleshooting Side Products in the Synthesis of 2-Bromo-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing specifically on the formation, identification, and mitigation of unwanted side products. Our goal is to provide you with the causal logic behind experimental phenomena and to offer robust, field-proven solutions to enhance the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when synthesizing this compound via direct bromination of 3-hydroxybenzoic acid?

When undertaking the direct electrophilic aromatic bromination of 3-hydroxybenzoic acid, two principal classes of side products are frequently encountered:

  • Regioisomers: The substitution pattern on the starting material dictates the formation of isomers. The hydroxyl (-OH) group is a potent activating ortho, para-director, while the carboxylic acid (-COOH) group is a deactivating meta-director. The activating effect of the hydroxyl group overwhelmingly directs the substitution. While the desired product results from bromination at the C2 position (ortho to -OH), substitution at other activated positions leads to the formation of 4-Bromo-3-hydroxybenzoic acid (substitution at C4, ortho to -OH) and 6-Bromo-3-hydroxybenzoic acid (substitution at C6, para to -OH).

  • Poly-brominated Species: The strong activating nature of the hydroxyl group makes the aromatic ring highly susceptible to further bromination.[1][2] This often leads to the formation of di- and tri-brominated products, such as 2,4-Dibromo-3-hydroxybenzoic acid and 2,6-Dibromo-3-hydroxybenzoic acid . In the presence of excess brominating agent, this can proceed to 2,4,6-Tribromophenol following a brominative decarboxylation reaction, especially in aqueous media.[1][3]

Q2: My reaction yields a mixture of isomers. How can I improve the regioselectivity for the desired 2-bromo product?

Achieving high regioselectivity is a primary challenge. The formation of multiple isomers is a direct consequence of the powerful activating and directing effect of the hydroxyl group. To favor substitution at the C2 position over C4 and C6, consider the following strategies:

  • Choice of Brominating Agent: Using a milder, more sterically hindered brominating agent can enhance selectivity. N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it provides a low, steady concentration of the electrophilic bromine species, which can reduce the rate of competing side reactions.[4][5]

  • Solvent Effects: The choice of solvent can influence the ortho:para ratio. Non-polar solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄) can sometimes favor ortho substitution compared to polar or aqueous media which can promote phenoxide ion formation and lead to less selective, rapid polysubstitution.[2][6]

  • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) reduces the overall reaction rate, allowing the subtle electronic and steric differences between the ortho and para positions to have a greater influence on the product distribution.

Q3: How can I prevent the formation of di- and tri-brominated byproducts?

Over-bromination is a common issue due to the highly activated nature of the phenol ring. The key is to carefully control the reaction conditions to favor mono-bromination:

  • Stoichiometry: Use a precise stoichiometry, with the brominating agent as the limiting reagent. A slight molar excess of the 3-hydroxybenzoic acid may be employed to ensure the brominating agent is fully consumed before significant di-bromination can occur.

  • Slow Addition: Add the brominating agent (e.g., a solution of bromine in acetic acid or NBS in DCM) dropwise to the solution of 3-hydroxybenzoic acid over an extended period.[7] This maintains a low concentration of the electrophile in the reaction mixture at all times, minimizing the chance of a second bromination event on the already-formed product.

  • Monitoring: Closely monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the point of maximum mono-brominated product formation and minimal di-brominated byproducts.

Q4: I am considering a Sandmeyer reaction approach. What are the potential side products?

The Sandmeyer reaction, which typically involves the diazotization of an amine followed by copper(I) bromide-mediated substitution, is a viable alternative.[8][9] However, it introduces a different set of potential impurities:

  • Phenol Formation (Hydroxylation): The intermediate aryl diazonium salt is susceptible to reaction with water, which can replace the diazonium group with a hydroxyl group.[8][10] This would regenerate a hydroxybenzoic acid precursor, leading to an incomplete reaction. Careful temperature control (0-5 °C) is critical to minimize the decomposition of the diazonium salt.[9][10]

  • Azo Coupling: If the pH is not sufficiently acidic or if the diazotization is incomplete, the electrophilic diazonium salt can couple with the unreacted, nucleophilic starting amine to form colored azo compounds, which can be difficult to remove.

  • Incomplete Reaction: Unreacted starting material (e.g., 2-Amino-3-hydroxybenzoic acid) may remain if the diazotization step is not carried out to completion.

Q5: How can I analyze the product mixture to identify and quantify these side products?

A multi-technique approach is recommended for robust analysis of the crude product mixture:

  • High-Performance Liquid Chromatography (HPLC): This is the premier technique for separating and quantifying closely related isomers and impurities.[11] A reversed-phase C18 column with a gradient elution (e.g., using an acetonitrile/water mobile phase with an acid modifier like formic acid) can typically resolve the desired product from its regioisomers and poly-brominated analogs.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for identifying the substitution pattern on the aromatic ring. The coupling constants and chemical shifts of the aromatic protons provide definitive structural information to distinguish between the 2-bromo, 4-bromo, and 6-bromo isomers.

  • Mass Spectrometry (MS): Coupled with GC or LC, MS can confirm the molecular weight of the components in the mixture, allowing for easy identification of mono-, di-, and tri-brominated species by their characteristic isotopic patterns.

Troubleshooting Guide: Direct Bromination

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of multiple, inseparable side products. 3. Product loss during workup/purification.1. Monitor reaction by TLC; consider extending reaction time or slightly increasing temperature. 2. Optimize for selectivity: use NBS instead of Br₂, add brominating agent slowly, and control temperature rigorously. 3. Ensure pH is acidic during extraction to keep the product in the organic layer. Use cold solvents for washing crystals to minimize dissolution.
Product is a Mixture of Isomers The hydroxyl group activates the C2, C4, and C6 positions, leading to poor regioselectivity.1. Switch to a milder brominating agent like N-Bromosuccinimide (NBS).[13] 2. Perform the reaction at a lower temperature (e.g., 0 °C). 3. Investigate different solvent systems; non-polar solvents may improve selectivity.[6]
Significant Poly-bromination The activated ring is susceptible to over-bromination, especially with excess Br₂ or at elevated temperatures.1. Use exactly one equivalent or a slight sub-stoichiometric amount of the brominating agent. 2. Add the brominating agent dropwise over a long period. 3. Maintain low reaction temperatures.
Reaction is Uncontrollable / Exothermic The reaction of phenols with bromine can be highly exothermic and rapid.1. Dilute the reaction mixture. 2. Ensure slow, controlled addition of the brominating agent. 3. Use an ice bath to actively cool the reaction vessel throughout the addition.

Visualized Synthetic Pathways & Workflows

Diagram 1: Electrophilic Bromination of 3-Hydroxybenzoic Acid

G cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products start 3-Hydroxybenzoic Acid product_main This compound (Desired Product) start->product_main Electrophilic Aromatic Substitution side_isomer1 4-Bromo-3-hydroxybenzoic Acid start->side_isomer1 Electrophilic Aromatic Substitution side_isomer2 6-Bromo-3-hydroxybenzoic Acid start->side_isomer2 Electrophilic Aromatic Substitution side_poly Di/Tri-brominated Products start->side_poly Electrophilic Aromatic Substitution reagent + Br₂ (or NBS) Solvent (e.g., Acetic Acid)

Caption: Reaction scheme showing the desired product and major side products.

Diagram 2: Troubleshooting Workflow for Product Impurity

G cluster_analysis Impurity Identification cluster_solution Corrective Actions start Crude Product Analysis (HPLC, NMR) q1 Major Impurity Type? start->q1 isomers Regioisomers (e.g., 4-Bromo, 6-Bromo) q1->isomers Isomers polybromo Poly-brominated (Di-, Tri-bromo) q1->polybromo Over-bromination start_mat Unreacted Starting Material q1->start_mat Incomplete Rxn sol_isomers Optimize Selectivity: 1. Lower Temperature 2. Use NBS 3. Change Solvent isomers->sol_isomers sol_poly Control Stoichiometry: 1. Use ~1.0 eq. Bromine 2. Slow, Dropwise Addition 3. Monitor by TLC polybromo->sol_poly sol_start Drive Reaction: 1. Increase Reaction Time 2. Slight Temp. Increase 3. Check Reagent Quality start_mat->sol_start end Purify Final Product (Recrystallization / Chromatography) sol_isomers->end Re-run Experiment sol_poly->end Re-run Experiment sol_start->end Re-run Experiment

Caption: A decision tree for troubleshooting common impurity profiles.

Experimental Protocols

Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)

This protocol is optimized to favor the formation of the mono-brominated product and enhance regioselectivity.

Materials:

  • 3-Hydroxybenzoic acid

  • N-Bromosuccinimide (NBS), recrystallized if necessary

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and protected from light, dissolve 3-hydroxybenzoic acid (1.0 eq.) in anhydrous DCM.

  • Cool the flask to 0 °C in an ice-water bath.

  • In a separate flask, dissolve N-Bromosuccinimide (1.05 eq.) in anhydrous DCM.

  • Add the NBS solution dropwise to the stirred solution of 3-hydroxybenzoic acid over 1-2 hours, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC. Upon consumption of the starting material (typically 2-4 hours), allow the reaction to warm to room temperature.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to destroy any remaining electrophilic bromine.

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Wash the organic layer with 1 M HCl, followed by water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization

This is a standard method for purifying the crude product, particularly for removing less soluble impurities.

Materials:

  • Crude this compound

  • Ethanol/Water solvent mixture

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Slowly add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating saturation.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the flask to cool slowly to room temperature. Crystals should begin to form.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals under vacuum to obtain the purified this compound.

References

Technical Support Center: Synthesis of 2-Bromo-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Bromo-3-hydroxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the mechanistic principles, provide actionable solutions to frequently encountered problems, and offer detailed experimental protocols.

The Challenge: Regioselectivity in Electrophilic Aromatic Substitution

The synthesis of this compound is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The primary challenge lies in controlling the regioselectivity of the bromination. The starting material, 3-hydroxybenzoic acid, possesses two directing groups:

  • Hydroxyl (-OH) group: A strongly activating, ortho-, para-director. It donates electron density into the ring, making it more susceptible to electrophilic attack.[1][2]

  • Carboxylic acid (-COOH) group: A deactivating, meta-director.

The interplay between these two groups dictates the position of the incoming electrophile (bromine). The powerful activating effect of the -OH group dominates, directing bromination primarily to the positions ortho (2 and 6) and para (4) to itself. Since the desired product is the 2-bromo isomer, the key to a high-yield synthesis is to maximize substitution at this position while minimizing the formation of other isomers like 4-bromo, 6-bromo, and di/tribrominated products.[3]

Visualizing the Directing Effects

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Reagents Verify Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Analyze_Crude Analyze Crude Product (TLC, NMR) Start->Analyze_Crude Impurity_ID Identify Byproducts Analyze_Crude->Impurity_ID Isomers Isomeric Products (e.g., 4-bromo, 6-bromo) Impurity_ID->Isomers Yes Over_Bromination Di/Tribrominated Products Impurity_ID->Over_Bromination Yes Starting_Material Unreacted Starting Material Impurity_ID->Starting_Material Yes Optimize_Selectivity Optimize for Regioselectivity - Change Brominating Agent (NBS) - Test Different Solvents Isomers->Optimize_Selectivity Optimize_Stoichiometry Refine Stoichiometry & Addition - Use ~1.05 eq. Bromine - Slow, cold addition Over_Bromination->Optimize_Stoichiometry Optimize_Time_Temp Optimize Time/Temperature - Monitor by TLC - Maintain low temp Starting_Material->Optimize_Time_Temp Purification Refine Purification - Test Recrystallization Solvents - Consider Chromatography Optimize_Selectivity->Purification Optimize_Stoichiometry->Purification Optimize_Time_Temp->Purification

References

Technical Support Center: Overcoming Solubility Challenges with 2-Bromo-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3-hydroxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility hurdles encountered when using this versatile chemical intermediate in various reactions. Here, we provide in-depth, field-proven insights and practical troubleshooting strategies in a direct question-and-answer format.

Introduction: Understanding the Solubility Profile

This compound is a valuable building block in organic synthesis, but its utility is often hampered by its poor solubility in many common organic solvents. This characteristic arises from the interplay of its rigid aromatic structure, the hydrogen-bonding capabilities of the carboxylic acid and hydroxyl groups, and the electron-withdrawing nature of the bromine atom. These molecular features contribute to a high lattice energy in the solid state, making it difficult for solvent molecules to effectively solvate and dissolve the compound. This guide will equip you with the knowledge and techniques to effectively manage these solubility challenges and ensure the success of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solvent Selection & Optimization

Question 1: I'm struggling to dissolve this compound in my reaction solvent. What are the best starting points for solvent selection?

Answer:

The key is to select a solvent that can disrupt the strong intermolecular hydrogen bonding of the solid-state acid.

  • Polar Aprotic Solvents are Often the Best Initial Choice: Solvents like Dimethylformamide (DMF) , Dimethyl Sulfoxide (DMSO) , and Tetrahydrofuran (THF) are excellent starting points. They can act as hydrogen bond acceptors, effectively solvating the carboxylic acid and hydroxyl groups.

  • Alcohols as Protic Options: Protic solvents like methanol and ethanol can also be effective due to their ability to both donate and accept hydrogen bonds.

  • Use of Co-solvents: A mixture of solvents can often achieve better solubility than a single solvent.[1] For instance, adding a small amount of DMF or DMSO to a less polar solvent like toluene can significantly enhance the solubility of this compound.

Estimated Solubility of this compound in Common Organic Solvents at 25°C

SolventSolvent TypeEstimated Solubility ( g/100 mL)Notes
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent choice for achieving high concentrations.
Dimethylformamide (DMF)Polar AproticHighAnother excellent option, often used in coupling reactions.
Tetrahydrofuran (THF)Polar AproticModerateGood for reactions where a less polar environment is preferred.
MethanolPolar ProticModerateCan participate in esterification, so use with caution.
EthanolPolar ProticModerate-LowSimilar to methanol but generally offers slightly lower solubility.
AcetonePolar AproticLowMay be suitable for some applications but generally not a primary choice.
Dichloromethane (DCM)Polar AproticVery LowGenerally a poor solvent for this compound.
TolueneNonpolarVery LowInsoluble on its own; requires a co-solvent.

Note: The above data are estimations based on the properties of structurally similar compounds. It is always recommended to perform a small-scale solubility test before committing to a large-scale reaction.

Question 2: My reaction requires a non-polar solvent like toluene, but my acid won't dissolve. What can I do?

Answer:

This is a classic challenge. Here are several effective strategies:

  • Phase-Transfer Catalysis (PTC): This is a powerful technique for reacting water-soluble or poorly organic-soluble reactants in a biphasic system. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the deprotonated carboxylate anion into the organic phase where it can react.

  • Derivatization: Temporarily modifying the carboxylic acid or hydroxyl group can dramatically increase solubility in non-polar solvents.

  • Mechanochemistry: This solvent-free approach uses mechanical force (e.g., ball milling) to initiate reactions between solids.

These advanced techniques are discussed in more detail in the following sections.

Advanced Strategy 1: Phase-Transfer Catalysis (PTC)

Question 3: How does Phase-Transfer Catalysis work for this compound, and how do I set up such a reaction?

Answer:

Phase-transfer catalysis is ideal for reactions where the deprotonated form of the acid is the active nucleophile, such as in alkylation reactions. The catalyst essentially escorts the carboxylate or phenoxide ion from an aqueous or solid phase into the organic phase.

Conceptual Workflow for Phase-Transfer Catalysis

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase (e.g., Toluene) A This compound + Base (e.g., K2CO3) B Deprotonated Acid (Anion) A->B Deprotonation F Ion Pair [Q+Anion-] B->F Forms Ion Pair with Q+ D Organic Reactant (e.g., Alkyl Halide) E Product D->E C PTC Catalyst (Q+X-) (e.g., TBAB) C->B F->D Transfers to Organic Phase & Reacts F->C Regenerates Catalyst

Caption: Phase-transfer catalysis workflow.

Step-by-Step Protocol for PTC Alkylation (e.g., Ether Synthesis):

  • Setup: In a round-bottom flask, combine this compound (1.0 eq.), the organic reactant (e.g., benzyl bromide, 1.1 eq.), and a phase-transfer catalyst like Tetrabutylammonium Bromide (TBAB) (0.1 eq.) in a suitable organic solvent (e.g., toluene).[2][3]

  • Add Base: Add an aqueous solution of a base, such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction: Stir the biphasic mixture vigorously at the desired temperature. Vigorous stirring is crucial to maximize the interfacial area between the two phases.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Troubleshooting PTC Reactions:

  • Slow Reaction: Increase stirring speed, increase the amount of PTC, or try a different catalyst (e.g., a phosphonium salt for higher temperatures).

  • Low Yield: Ensure the base is strong enough for deprotonation. Consider using a different solvent system.

Advanced Strategy 2: Derivatization to Enhance Solubility

Question 4: My reaction is sensitive to water, so PTC is not an option. How can I use derivatization to improve solubility in anhydrous organic solvents?

Answer:

Derivatization involves converting the polar carboxylic acid or hydroxyl group into a less polar, more soluble functional group. This new group can either be a permanent part of the final molecule or a temporary "protecting group" that is removed later.

Derivatization Options for this compound

Derivatization cluster_derivatives More Soluble Derivatives Start This compound (Poorly Soluble) Ester Ester (-COOR) Start->Ester Esterification (e.g., Fischer, Steglich) Ether Ether (-OR) Start->Ether Etherification (e.g., Williamson) SilylEther Silyl Ether (-OSiR3) Start->SilylEther Silylation

Caption: Derivatization strategies for solubility enhancement.

1. Esterification of the Carboxylic Acid:

  • Why it works: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) replaces the acidic proton and reduces hydrogen bonding, significantly increasing solubility in a range of organic solvents.

  • Fischer Esterification Protocol:

    • Suspend this compound in an excess of the desired alcohol (e.g., methanol).

    • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).[4][5]

    • Reflux the mixture until the reaction is complete (monitor by TLC).

    • Cool the reaction, remove the excess alcohol under reduced pressure, and perform an aqueous workup to remove the acid catalyst.

2. Etherification of the Phenolic Hydroxyl:

  • Why it works: Converting the phenolic hydroxyl to an ether (e.g., a methyl or benzyl ether) removes the acidic proton and its ability to hydrogen bond. This is particularly useful if the carboxylic acid needs to remain free for a subsequent reaction.

  • Williamson Ether Synthesis Protocol:

    • Dissolve or suspend this compound in a polar aprotic solvent like DMF or acetone.

    • Add a base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl. The carboxylic acid will also be deprotonated.

    • Add the alkylating agent (e.g., methyl iodide or benzyl bromide) and heat the reaction.[6][7]

    • After the reaction, an acidic workup will reprotonate the carboxylic acid, yielding the ether derivative.

3. Silyl Ether Protection:

  • Why it works: Silyl ethers are excellent protecting groups for hydroxyls, rendering them non-acidic and much more soluble in organic solvents. They are easily introduced and can be selectively removed under mild conditions.[8][9][10]

  • Protocol for TBS (tert-butyldimethylsilyl) Protection:

    • Dissolve this compound in an anhydrous solvent like DMF.

    • Add imidazole (2.2 eq.) and TBS-Cl (1.1 eq.).

    • Stir at room temperature until the reaction is complete.

    • Perform an aqueous workup to isolate the silyl-protected product.

Advanced Strategy 3: Mechanochemistry (Solvent-Free Synthesis)

Question 5: I need to perform a cross-coupling reaction, but my this compound and other reagents are solids with very low solubility. Can I run the reaction without a solvent?

Answer:

Yes, mechanochemistry, typically performed in a ball mill, is an excellent strategy for reacting poorly soluble solids.[11][12][13] The mechanical energy from the grinding media provides the activation energy for the reaction, bypassing the need for a solvent to bring the reactants together. This is particularly effective for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira.

Conceptual Workflow for Mechanochemical Suzuki Coupling

Mechanochemistry Reactants Solid Reactants: - this compound - Boronic Acid - Pd Catalyst - Base BallMill Ball Mill Reactants->BallMill Mechanical Grinding Product Solid Product Mixture BallMill->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Final Product Purification->FinalProduct

Caption: Mechanochemical reaction workflow.

General Protocol for a Mechanochemical Suzuki Coupling:

  • Charging the Mill: To a milling jar, add this compound (1.0 eq.), the boronic acid (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos), a solid base (e.g., K₃PO₄), and the milling balls.[14][15][16][17][18]

  • Milling: Mill the mixture at a set frequency for the required time. The reaction can sometimes be accelerated by gentle heating of the milling jar.

  • Workup: After milling, dissolve the solid mixture in a suitable solvent, filter to remove inorganic salts, and purify the product by standard methods.

Advantages of Mechanochemistry:

  • Overcomes solubility limitations.

  • Often leads to faster reaction times.

  • Reduces solvent waste, making it a "green" chemistry approach.

By understanding the underlying principles of solubility and employing these advanced strategies, you can successfully incorporate this compound into a wide range of chemical transformations, unlocking its full potential as a synthetic intermediate.

References

Preventing byproduct formation in 2-Bromo-3-hydroxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Bromo-3-hydroxybenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to address common challenges, particularly the formation of unwanted byproducts during the electrophilic bromination of 3-hydroxybenzoic acid. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you optimize your synthesis and achieve high purity of the target compound.

Section 1: Understanding the Reaction - The Root of Byproduct Formation

This section delves into the fundamental principles governing the reaction, explaining why byproduct formation is a significant challenge.

Q1: Why are byproducts, especially isomers and poly-brominated species, so common in this synthesis?

Answer: The formation of multiple products during the bromination of 3-hydroxybenzoic acid stems from the powerful and conflicting electronic effects of the two functional groups on the aromatic ring: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group.

  • Activating Group (-OH): The hydroxyl group is a potent activating group.[1] Through resonance, its lone pair of electrons increases the electron density of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution (EAS).[1][2] This group strongly directs incoming electrophiles (like Br+) to the positions ortho (C2, C4) and para (C6) relative to itself.

  • Deactivating Group (-COOH): The carboxylic acid group is a deactivating group that withdraws electron density from the ring, making EAS more difficult. It directs incoming electrophiles to the meta position (C5).[2][3]

The issue arises because the activating effect of the -OH group is overwhelmingly stronger than the deactivating effect of the -COOH group.[4] Consequently, the reaction is fast and the regioselectivity is controlled almost exclusively by the hydroxyl group, leading to substitution at multiple activated sites. This high reactivity makes it difficult to stop the reaction after a single substitution, often resulting in over-bromination.[5][6]

Fig. 1: Competing directing effects on the 3-hydroxybenzoic acid ring.
Section 2: Troubleshooting Guide - Common Issues & Solutions

This section provides direct answers and actionable solutions to specific problems encountered during the synthesis.

Q2: My primary impurity is a dibromo- or tribromo- species. How can I prevent this over-bromination?

Answer: Over-bromination is a classic sign that the reaction is too reactive. The initial monobrominated product is still activated by the -OH group and reacts further. To prevent this, you must moderate the reaction conditions.

  • Solvent Choice: Avoid highly polar, protic solvents like water or methanol. These solvents can ionize the phenol to a phenoxide ion, which is even more strongly activating.[7] Furthermore, polar solvents can polarize the Br-Br bond, creating a more aggressive electrophile.[8][9] A less polar solvent like glacial acetic acid or dichloromethane (DCM) is recommended to temper reactivity.[10][11]

  • Temperature Control: Perform the reaction at a reduced temperature. Starting at 0-5 °C and maintaining the temperature during the bromine addition will slow the reaction rate, allowing for greater control and favoring monosubstitution.[11]

  • Stoichiometry: Use a precise amount of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) of bromine is often sufficient. Using a large excess will inevitably drive the reaction toward poly-brominated products.

Q3: I am getting a mixture of isomers, particularly 4-Bromo-3-hydroxybenzoic acid. How can I improve regioselectivity for the 2-position?

Answer: Achieving high regioselectivity can be challenging as positions 2, 4, and 6 are all electronically activated. However, you can influence the outcome in favor of the desired 2-bromo isomer.

  • Steric Hindrance: The C2 and C6 positions are sterically more hindered than the C4 position due to their proximity to the bulky carboxylic acid and hydroxyl groups, respectively. While this can sometimes favor the C4 isomer, subtle changes in conditions can exploit these differences.

  • Milder Brominating Agent: Using a less reactive brominating agent, such as N-Bromosuccinimide (NBS) instead of elemental bromine (Br₂), can significantly improve selectivity.[12] NBS provides a slow, controlled release of electrophilic bromine, which is more sensitive to the subtle electronic and steric differences between the activated positions.

  • Kinetic vs. Thermodynamic Control: Low-temperature reactions often favor the kinetically preferred product. Experimenting with reaction temperature and time may reveal conditions that favor the formation of one isomer over another.

Table 1: Effect of Reaction Parameters on Product Distribution
ParameterConditionImpact on Over-brominationImpact on Isomer FormationRationale
Solvent Polar (Water, Alcohols)High ModerateStabilizes phenoxide ion, hyper-activating the ring.[6][7]
Non-polar (Acetic Acid, DCM)Low Improved SelectivitySuppresses phenoxide formation, moderates reactivity.[10][11]
Temperature High (> Room Temp)High Poor SelectivityIncreases reaction rate, overcomes small activation energy barriers between isomers.
Low (0–5 °C)Low Improved SelectivitySlows reaction, allows for greater kinetic control.[11]
Brominating Agent Elemental Bromine (Br₂)High ModerateHighly reactive, less selective electrophile.
N-Bromosuccinimide (NBS)Low High Selectivity Milder source of Br+, more sensitive to steric/electronic differences.[12]
Section 3: Recommended Protocols & Methodologies

This section provides validated, step-by-step procedures for synthesis, purification, and analysis.

Q4: What is a reliable, step-by-step protocol for minimizing byproducts in the synthesis of this compound?

Answer: This protocol utilizes controlled conditions to favor the formation of the desired monosubstituted product.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Isolation prep1 Dissolve 3-hydroxybenzoic acid in glacial acetic acid. prep2 Cool solution to 0-5 °C in an ice bath. prep1->prep2 react1 Slowly add Br2 (1.05 eq.) dissolved in acetic acid dropwise over 30-60 min. prep2->react1 react2 Maintain temperature below 10 °C during addition. react1->react2 react3 Stir at room temperature for 2-4 hours post-addition. react2->react3 work1 Pour mixture into ice water to precipitate. react3->work1 work2 Quench excess Br2 with sodium thiosulfate solution. work1->work2 work3 Filter crude product, wash with cold water. work2->work3 Purification (Q5) Purification (Q5) work3->Purification (Q5)

Fig. 2: Workflow for the controlled monobromination of 3-hydroxybenzoic acid.

Experimental Protocol: Controlled Monobromination

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-hydroxybenzoic acid (1.0 eq.) in glacial acetic acid.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Bromine Addition: Prepare a solution of liquid bromine (1.05 eq.) in a small amount of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture over 30-60 minutes. It is critical to maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into a beaker of ice water to precipitate the crude product.

  • Quenching: Add a 10% aqueous solution of sodium thiosulfate dropwise until the orange/yellow color of excess bromine disappears.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove acetic acid and salts.

  • Drying: Dry the crude product under vacuum.

Q5: How can I effectively purify the final product?

Answer: Recrystallization is the most common and effective method for purifying the crude this compound from isomers and residual starting material.

Protocol: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent system. An ethanol/water or acetic acid/water mixture is often effective. The goal is to find a system where the desired product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain soluble.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent (e.g., ethanol) required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add the anti-solvent (e.g., water) to the hot solution until it becomes slightly cloudy (the cloud point). Add a few more drops of the hot solvent to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Q6: Which analytical methods should I use to assess the purity of my product and quantify byproducts?

Answer: High-Performance Liquid Chromatography (HPLC) is the preferred method for this analysis due to its high resolution, sensitivity, and accuracy.[13][14]

Recommended HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric or formic acid.

  • Detection: UV detection at a wavelength where all components absorb, typically around 254 nm or 280 nm.[13]

  • Quantification: Use external standards of the starting material and, if available, known byproducts to create calibration curves for accurate quantification.

Section 4: Frequently Asked Questions (FAQs)
Q7: What are the primary isomeric and poly-brominated byproducts I should expect?

The most likely byproducts are:

  • Isomers: 4-Bromo-3-hydroxybenzoic acid[15] and 6-Bromo-3-hydroxybenzoic acid.

  • Poly-brominated: 2,4-Dibromo-3-hydroxybenzoic acid, 2,6-Dibromo-3-hydroxybenzoic acid, and 2,4,6-Tribromo-3-hydroxybenzoic acid.[16]

Q8: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine? What are the advantages?

Yes, NBS is an excellent alternative. Its advantages include:

  • Safety: It is a solid and easier to handle than corrosive and volatile liquid bromine.

  • Selectivity: As a milder brominating agent, it often provides better regioselectivity and reduces the risk of over-bromination.[12] The reaction typically requires a radical initiator (like AIBN) or light if proceeding via a radical pathway, or an acid catalyst for an electrophilic pathway.

Q9: Why is a polar protic solvent like water generally avoided for this type of reaction?

Water dramatically increases the reactivity of the phenol substrate for two reasons:

  • Phenoxide Formation: It facilitates the deprotonation of the acidic phenol to form the phenoxide ion (-O⁻). This ion is a much stronger activating group than the neutral hydroxyl group, making the ring extremely reactive and prone to rapid, uncontrollable poly-bromination.[6][7]

  • Bromine Polarization: Water, as a polar solvent, helps to polarize the Br-Br bond, making it a more potent electrophile and increasing the reaction rate.[8][9]

References

Technical Support Guide: Recrystallization of 2-Bromo-3-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-3-hydroxybenzoic acid via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable advice for challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and preliminary considerations for the successful recrystallization of this compound.

Q1: What is the core principle behind purifying this compound with recrystallization?

A1: Recrystallization is a purification technique for solid compounds that leverages differences in solubility. The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[1] The process involves dissolving the impure this compound in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution cools slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The slow, orderly formation of the crystal lattice tends to exclude impurity molecules, which remain dissolved in the cold solvent (the "mother liquor").[2][3] The purified crystals are then isolated by filtration.

Q2: How do I select the best solvent for recrystallizing this compound?

A2: The ideal solvent is one in which this compound has high solubility at the solvent's boiling point but low solubility at room temperature or in an ice bath.[4] The general rule "like dissolves like" is a good starting point; this compound is a polar molecule due to its carboxylic acid and hydroxyl functional groups, so polar solvents are the best candidates.[5][6]

For this specific compound, an excellent starting point is water . A structural isomer, 3-Bromo-2-hydroxybenzoic acid, has been successfully recrystallized from hot water.[7] Given the similarity, water is highly likely to be effective. Other polar solvents like ethanol or ethanol/water mixtures could also be suitable.[4][8] A small-scale solvent screening is always recommended to confirm the choice.

Table 1: Potential Solvents for Screening

Solvent Boiling Point (°C) Polarity Rationale for Use with this compound
Water 100 Very High Highly Recommended . Proven effective for structural isomers and other benzoic acids.[2][7] Good at dissolving polar compounds when hot.
Ethanol 78 High Good general solvent for polar organic molecules.[8] Can be used alone or in a mixed system with water.
Acetone 56 High Excellent solvent, but its low boiling point may not provide a large enough solubility difference for efficient recrystallization.[5]
Toluene 111 Low Unlikely to be a good primary solvent due to polarity mismatch, but could potentially be used as an anti-solvent in a mixed system.

| Hexane | 69 | Very Low | Unsuitable as a primary solvent. Included to illustrate an inappropriate choice based on polarity. |

Q3: What are the key physical properties of this compound I should be aware of?

A3: Knowing the compound's properties is crucial for planning the experiment and assessing purity.

Table 2: Physical & Chemical Properties of this compound

Property Value Source
Molecular Formula C₇H₅BrO₃ [9]
Molecular Weight 217.02 g/mol [9]
CAS Number 91658-91-2 [9]

| Predicted XLogP3 | 1.7 |[9] |

Note: An experimental melting point for the pure substance is a critical benchmark for assessing the success of your purification. Impure compounds typically exhibit a depressed and broadened melting point range.[10]

Q4: Can I use a mixed solvent system? How does that work?

A4: Yes, a mixed solvent system is a powerful technique when no single solvent has the ideal solubility profile.[4] This involves using two miscible solvents: one in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent. Then, the "poor" solvent is added dropwise to the hot solution until it becomes slightly cloudy (turbid). This indicates the solution is saturated. A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common pairs include ethanol/water and acetone/water.[4]

Q5: How can I assess the purity of my recrystallized product?

A5: The most common and accessible method in a synthesis lab is melting point analysis . A pure compound will have a sharp, narrow melting point range (typically < 2°C) that matches the literature value. An impure sample will melt over a broader range and at a lower temperature.[10] For more rigorous analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or Thin-Layer Chromatography (TLC) can be used to detect the presence of impurities.

Section 2: General Recrystallization Protocol

This section provides a standardized workflow for a single-solvent recrystallization, using water as the example solvent.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start 1. Place impure solid in Erlenmeyer flask add_solvent 2. Add minimal hot solvent to dissolve solid start->add_solvent hot_filter 3. Hot filter (optional) to remove insoluble impurities add_solvent->hot_filter cool 4. Allow filtrate to cool slowly hot_filter->cool ice_bath 5. Cool in ice bath to maximize yield cool->ice_bath vac_filter 6. Collect crystals via vacuum filtration ice_bath->vac_filter wash 7. Wash with small amount of ice-cold solvent vac_filter->wash dry 8. Dry crystals thoroughly wash->dry G start Problem Encountered p1 No Crystals Form start->p1 p2 Compound 'Oils Out' start->p2 p3 Yield is Very Low start->p3 p4 Product Still Impure start->p4 s1a Cause: Too much solvent Solution: Boil off excess solvent and re-cool. p1->s1a s1b Cause: Supersaturation Solution: Scratch flask inner wall or add a seed crystal. p1->s1b s2a Cause: Cooling too fast / Solution too concentrated Solution: Reheat to dissolve, add more solvent, cool very slowly. p2->s2a s2b Cause: Impurities depressing MP Solution: Consider charcoal treatment or a different solvent. p2->s2b s3a Cause: Too much solvent used Solution: Concentrate mother liquor and re-cool for a second crop. p3->s3a s3b Cause: Premature crystallization Solution: Ensure proper hot filtration technique with pre-heated equipment. p3->s3b s4a Cause: Inefficient impurity removal Solution: Perform a second recrystallization. p4->s4a s4b Cause: Colored impurities remain Solution: Use activated charcoal before hot filtration. p4->s4b

References

Technical Support Center: Chromatographic Separation of Bromohydroxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of bromohydroxybenzoic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed methodologies. Positional isomers of bromohydroxybenzoic acid present a unique separation challenge due to their similar physicochemical properties. This resource offers field-proven insights to overcome common hurdles in achieving baseline resolution and accurate quantification.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of bromohydroxybenzoic acid isomers so challenging?

The separation of positional isomers, such as the various forms of bromohydroxybenzoic acid, is inherently difficult because they share the same molecular weight and often have very similar polarities and pKa values.[1] The subtle differences in their structures, arising from the different positions of the bromo and hydroxyl groups on the benzoic acid ring, result in only minor variations in their interactions with the stationary phase, leading to co-elution or poor resolution.

Q2: Which chromatographic technique is generally preferred for this separation, HPLC or GC?

High-Performance Liquid Chromatography (HPLC) is typically the preferred method for the direct analysis of bromohydroxybenzoic acid isomers. This is because these compounds are often not sufficiently volatile for direct Gas Chromatography (GC) analysis without a derivatization step.[2][3] HPLC, particularly in reversed-phase mode, allows for the direct injection of aqueous samples and offers a wide range of selectivity options through different stationary and mobile phases.

Q3: What is derivatization, and why is it necessary for GC analysis of these isomers?

Derivatization is a chemical modification process used to convert an analyte into a more volatile and thermally stable compound suitable for GC analysis.[4] For carboxylic acids like bromohydroxybenzoic acids, the polar carboxyl and hydroxyl groups can lead to poor peak shape (tailing) and strong interactions with active sites in the GC system.[3] Converting these groups to less polar esters or silyl ethers improves volatility and chromatographic performance.[2][5]

Q4: I'm observing significant peak tailing for all my isomers in HPLC. What are the likely causes?

Peak tailing is a common issue when analyzing acidic compounds like bromohydroxybenzoic acids.[6][7] The primary causes include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on silica-based stationary phases can interact strongly with the acidic analytes, causing tailing.[7][8][9]

  • Improper Mobile Phase pH: If the mobile phase pH is close to the pKa of the analytes, a mixed population of ionized and non-ionized forms will exist, leading to asymmetrical peaks.[6][7][10]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[11]

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[6][7]

Troubleshooting Guides

Issue 1: Poor Resolution Between Isomers in Reversed-Phase HPLC

You are experiencing co-elution or a resolution factor (Rs) of less than 1.5 between two or more bromohydroxybenzoic acid isomers.

Start Poor Resolution (Rs < 1.5) CheckMobilePhase Is mobile phase pH 2-3 units below analyte pKa? Start->CheckMobilePhase AdjustpH Adjust pH with formic or phosphoric acid to suppress ionization (e.g., pH 2.5-3.0) CheckMobilePhase->AdjustpH No CheckOrganic Is the organic modifier (ACN/MeOH) percentage optimal? CheckMobilePhase->CheckOrganic Yes AdjustpH->CheckOrganic OptimizeGradient Decrease gradient slope or switch to isocratic elution for better separation. CheckOrganic->OptimizeGradient No CheckStationaryPhase Are you using a standard C18 column? CheckOrganic->CheckStationaryPhase Yes OptimizeGradient->CheckStationaryPhase ChangeColumn Consider a Phenyl-Hexyl or Biphenyl stationary phase for alternative selectivity (π-π interactions). CheckStationaryPhase->ChangeColumn Yes End Resolution Improved CheckStationaryPhase->End No, using specialized column ChangeColumn->End

Caption: Troubleshooting workflow for poor isomer resolution in HPLC.

  • Mobile Phase pH Control: For acidic compounds, maintaining a mobile phase pH well below the pKa of the analytes is crucial to ensure they are in a single, non-ionized form.[10][12] This minimizes peak tailing and improves resolution.

    • Action: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an additive like 0.1% formic acid or phosphoric acid.

  • Optimize Organic Modifier Concentration: The type and concentration of the organic solvent (acetonitrile or methanol) in the mobile phase significantly impact selectivity.[13]

    • Action: If using a gradient, try reducing the slope to allow more time for the isomers to interact with the stationary phase. For isocratic methods, systematically vary the percentage of the organic modifier in 2-5% increments to find the optimal resolution.

  • Stationary Phase Selectivity: While C18 columns are a good starting point, they may not provide sufficient selectivity for closely related isomers.

    • Action: Consider switching to a stationary phase that offers different interaction mechanisms. Phenyl-based columns (e.g., Phenyl-Hexyl) can provide alternative selectivity for aromatic compounds through π-π interactions.[14][15] Biphenyl phases have also shown success in separating hydroxybenzoic acid isomers.[16]

Issue 2: Non-Reproducible Retention Times

You are observing significant drift or variability in the retention times of your isomers between injections or batches.

Start Non-Reproducible Retention Times CheckEquilibration Is the column properly equilibrated between runs? Start->CheckEquilibration IncreaseEquilibration Increase equilibration time to at least 10-15 column volumes. CheckEquilibration->IncreaseEquilibration No CheckMobilePhasePrep Is the mobile phase freshly prepared and degassed? CheckEquilibration->CheckMobilePhasePrep Yes IncreaseEquilibration->CheckMobilePhasePrep PrepareFresh Prepare fresh mobile phase daily and ensure thorough degassing. CheckMobilePhasePrep->PrepareFresh No CheckTemp Is the column temperature stable? CheckMobilePhasePrep->CheckTemp Yes PrepareFresh->CheckTemp UseColumnOven Use a thermostatted column oven to maintain a consistent temperature. CheckTemp->UseColumnOven No End Retention Times Stabilized CheckTemp->End Yes UseColumnOven->End

Caption: Troubleshooting workflow for non-reproducible retention times.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase, especially after a gradient run or when changing solvents, is a common cause of retention time drift.[17][18]

    • Action: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection and between runs.

  • Mobile Phase Stability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic component or the absorption of atmospheric CO2, which can alter the pH of unbuffered aqueous phases.

    • Action: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[17] Ensure the mobile phase is thoroughly degassed to prevent bubble formation in the pump.

  • Temperature Fluctuations: The viscosity of the mobile phase and the kinetics of solute partitioning are temperature-dependent. Fluctuations in ambient temperature can lead to shifts in retention times.[17]

    • Action: Use a thermostatted column oven to maintain a constant and consistent column temperature throughout the analysis.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a starting point for the separation of bromohydroxybenzoic acid isomers using a reversed-phase HPLC method.

Instrumentation and Columns

  • HPLC system with a quaternary or binary pump, autosampler, thermostatted column compartment, and a UV-Vis or Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl or Biphenyl stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

Reagents

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, 88% or higher purity

  • Water, HPLC grade or ultrapure

Procedure

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection Wavelength: 254 nm (or determined λmax of isomers)

    • Gradient Program:

Time (min)% Mobile Phase B
0.020
15.060
15.195
17.095
17.120
20.020
  • Sample Preparation: Dissolve the mixed isomer standard or sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 100 µg/mL.

Protocol 2: Gas Chromatography (GC) Method with Derivatization

This protocol outlines the analysis of bromohydroxybenzoic acid isomers by GC following a silylation derivatization step.

Instrumentation and Columns

  • Gas chromatograph with a split/splitless injector, a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A mid-polarity column, such as a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)

  • Pyridine or Acetonitrile (anhydrous)

  • Mixed isomer standard

Procedure

  • Derivatization:

    • Accurately weigh approximately 1 mg of the isomer sample into a 2 mL autosampler vial.

    • Add 100 µL of anhydrous pyridine or acetonitrile.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.[3]

    • Allow the vial to cool to room temperature before injection.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1 ratio)

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase at 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Detector Temperature (FID): 300 °C

    • MS Transfer Line Temperature: 280 °C

Data Summary

The following table provides hypothetical, yet representative, data for the HPLC separation of three bromohydroxybenzoic acid isomers based on the protocol described above. Actual results may vary depending on the specific isomers and instrumentation.

IsomerRetention Time (min)Tailing Factor (USP)Resolution (Rs)
3-Bromo-4-hydroxybenzoic acid8.21.1-
4-Bromo-3-hydroxybenzoic acid9.51.22.1
5-Bromo-2-hydroxybenzoic acid10.81.12.3

References

Validation & Comparative

A Comparative Analysis of 2-Bromo-3-hydroxybenzoic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. The subtle shifts in substituent positions on an aromatic ring can dramatically alter a compound's physicochemical properties, biological activity, and, consequently, its therapeutic potential. This guide provides an in-depth comparative analysis of 2-Bromo-3-hydroxybenzoic acid and its key positional isomers. By examining their structural attributes, physicochemical characteristics, and biological relevance, this document aims to equip researchers with the foundational knowledge to strategically select and utilize these compounds in their work.

Structural and Physicochemical Comparison

The positional isomerism of the bromo and hydroxyl groups on the benzoic acid scaffold gives rise to distinct physical and chemical properties. These differences are critical in contexts ranging from reaction kinetics to bioavailability.

IsomerIUPAC NameCAS NumberMolecular Weight ( g/mol )
Isomer 1 This compound91658-91-2[1]217.02[1]
Isomer 2 3-Bromo-2-hydroxybenzoic acid3883-95-2[2]217.02[3]
Isomer 3 4-Bromo-3-hydroxybenzoic acid6420973 (CID)217.02[4]
Isomer 4 3-Bromo-4-hydroxybenzoic acid14348-41-5[5]217.02
Isomer 5 5-Bromo-2-hydroxybenzoic acid89-55-4[6]217.017[6]

Note: Some CAS numbers may not be available for all isomers, and PubChem Compound IDs (CID) are provided where applicable.

The interplay of intramolecular and intermolecular forces, dictated by the substituent positions, governs properties such as melting point, boiling point, and solubility. For instance, the formation of strong intramolecular hydrogen bonds between the hydroxyl and carboxyl groups in ortho-hydroxybenzoic acids, like 3-Bromo-2-hydroxybenzoic acid, can influence their acidity and crystal packing.[7][8]

Spectroscopic Differentiation: A Key to Isomer Identification

Unambiguous identification of these isomers is crucial. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary fingerprints for their differentiation.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The aromatic region of the ¹H NMR spectrum is particularly informative. The splitting patterns and chemical shifts of the aromatic protons are highly dependent on their positions relative to the electron-withdrawing bromine and carboxylic acid groups, and the electron-donating hydroxyl group. For instance, in 5-Bromo-2-hydroxybenzoic acid, the aromatic protons would exhibit a different coupling pattern compared to 3-Bromo-2-hydroxybenzoic acid.

Infrared (IR) Spectroscopy

The IR spectra of these isomers will all show characteristic broad O-H stretching bands for the carboxylic acid and hydroxyl groups, as well as a strong C=O stretching band for the carboxylic acid. However, the fingerprint region (below 1500 cm⁻¹) will exhibit unique patterns of C-H bending and C-C stretching vibrations that can be used to distinguish between the isomers.[11] For example, the out-of-plane C-H bending vibrations are sensitive to the substitution pattern on the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns. All isomers will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in nearly a 1:1 ratio). The fragmentation patterns, resulting from the loss of functional groups like -OH, -COOH, and -Br, can also aid in isomer differentiation, although they may be very similar.

Synthesis and Reactivity

The synthesis of these brominated hydroxybenzoic acids typically involves electrophilic aromatic substitution reactions on a substituted benzene ring. The choice of starting material and reaction conditions dictates the position of the incoming substituent. For example, the bromination of 3-hydroxybenzoic acid can yield a mixture of products, including 2-bromo and 4-bromo isomers, necessitating careful control of reaction conditions and purification steps.[12]

The reactivity of these isomers is influenced by the electronic effects of the substituents. The bromine atom acts as a deactivating group through its inductive effect but an ortho-, para-director through its resonance effect. The hydroxyl group is an activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The interplay of these effects determines the regioselectivity of further chemical transformations.

G cluster_synthesis General Synthetic Approach Starting Material Starting Material Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Starting Material->Electrophilic Aromatic Substitution (e.g., Bromination) Isomeric Mixture Isomeric Mixture Electrophilic Aromatic Substitution->Isomeric Mixture Purification Purification Isomeric Mixture->Purification (e.g., Crystallization, Chromatography) Target Isomer Target Isomer Purification->Target Isomer

Caption: A generalized workflow for the synthesis of brominated hydroxybenzoic acid isomers.

Biological Activity and Structure-Activity Relationships (SAR)

Hydroxybenzoic acids and their derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[13][14][15] The introduction of a halogen atom, such as bromine, can significantly modulate these activities.

While a direct comparative study of the biological activities of all this compound isomers is not extensively documented, structure-activity relationship (SAR) studies on related benzoic acid derivatives provide valuable insights.[16][17][18] The position of the substituents can influence the molecule's ability to interact with biological targets, such as enzymes or receptors. For instance, the steric hindrance and electronic effects of the bromine atom can affect binding affinity and inhibitory potency.

Further research is warranted to systematically evaluate and compare the biological profiles of these isomers to unlock their full therapeutic potential.

Experimental Protocols

General Protocol for Spectroscopic Analysis

5.1.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Typical parameters for ¹H NMR include a 30-45° pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) and proton decoupling are typically used.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

5.1.2. IR Spectroscopy (ATR-FTIR)

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹, co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

5.1.3. Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

Chromatographic Separation of Isomers

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of positional isomers.[19][20] Reversed-phase chromatography is commonly employed.

G Isomer_Mixture Isomer Mixture in Mobile Phase HPLC_Column HPLC Column (e.g., C18) Isomer_Mixture->HPLC_Column:port Detector Detector (e.g., UV-Vis) HPLC_Column->Detector Separated_Isomers Separated Isomers Detector->Separated_Isomers

Caption: A simplified workflow for the HPLC separation of benzoic acid isomers.

General HPLC Method:

  • Column: A C18 reversed-phase column is a common choice.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic modifier (e.g., methanol or acetonitrile).[19]

  • Detection: UV detection at a wavelength where all isomers show significant absorbance.

  • Flow Rate: Typically around 1 mL/min.

The retention times of the isomers will differ based on their polarity, allowing for their separation and quantification.

Conclusion

The isomers of this compound, while sharing the same molecular formula, are distinct chemical entities with unique properties. This guide has provided a comparative framework for understanding their structural, physicochemical, and spectroscopic differences. For researchers in drug discovery and materials science, a thorough characterization of the specific isomer being investigated is not merely a matter of good practice but a critical step in ensuring the validity and reproducibility of their findings. Further systematic studies are encouraged to fully elucidate the comparative biological activities of these compounds, which may lead to the identification of novel therapeutic agents.

References

A Comparative Guide to the Reactivity of Brominated Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

<A>

For Researchers, Scientists, and Drug Development Professionals

Abstract

The positional isomerism of the bromine atom on the benzoic acid ring profoundly influences the molecule's chemical behavior, dictating reaction rates and product distributions in various organic transformations. An in-depth understanding of these reactivity differences between ortho-, meta-, and para-bromobenzoic acid is paramount for strategic synthetic planning and rational drug design. This guide provides an objective, data-driven comparison of these isomers, summarizing key reactivity parameters, detailing experimental protocols for their assessment, and visualizing the underlying chemical principles that govern their behavior.

Introduction: The Decisive Role of Substituent Position

In the realm of electrophilic aromatic substitution (EAS), the substituents already present on a benzene ring govern the regioselectivity and the rate of subsequent reactions.[1] Both the carboxyl group (-COOH) and the bromine atom (-Br) are deactivating groups, meaning they render the aromatic ring less reactive than benzene itself.[2][3] However, their directing effects are divergent. The carboxyl group is a meta-director, while the bromine atom is an ortho-, para--director.[2][4] This dichotomy in directing effects, coupled with steric considerations, leads to distinct reactivity profiles for the three brominated benzoic acid isomers.

This guide will dissect these differences through a comparative analysis of their fundamental chemical properties, focusing on acidity and susceptibility to electrophilic attack.

Comparative Analysis of Physicochemical Properties and Acidity

The acidity of a benzoic acid derivative, quantified by its pKa value, is a direct measure of the stability of its conjugate base, the benzoate anion. Electron-withdrawing groups (EWGs) enhance acidity by delocalizing and stabilizing the negative charge of the carboxylate anion.[2] The position of the bromine atom, an EWG, therefore, has a significant impact on the pKa.

CompoundpKa in Water at 25°C
Benzoic Acid4.20[2]
2-Bromobenzoic Acid (ortho)2.85[2]
3-Bromobenzoic Acid (meta)3.86[2]
4-Bromobenzoic Acid (para)3.97[2]

Analysis of Acidity Trends:

  • 2-Bromobenzoic Acid: The ortho isomer is the most acidic, a phenomenon attributed to the "ortho effect."[2][5] This effect is a combination of steric and electronic factors. The bulky bromine atom at the ortho position forces the carboxyl group to twist out of the plane of the benzene ring.[5][6] This steric hindrance inhibits resonance between the carboxyl group and the aromatic ring, thereby increasing the acidity of the proton.[5][6]

  • 3-Bromobenzoic Acid: The meta isomer is more acidic than benzoic acid. At the meta position, the electron-withdrawing inductive effect (-I) of the bromine atom is the dominant factor in stabilizing the benzoate anion.[2]

  • 4-Bromobenzoic Acid: The para isomer's acidity is slightly higher than that of benzoic acid. Here, both the electron-withdrawing inductive effect and the electron-donating resonance effect (+R) of the bromine atom are at play.

G cluster_ortho ortho-Bromobenzoic Acid cluster_meta meta-Bromobenzoic Acid cluster_para para-Bromobenzoic Acid o_acid 2-Bromobenzoic Acid (pKa = 2.85) o_effect Ortho Effect: - Steric Hindrance - Twisting of -COOH group - Reduced resonance with ring o_acid->o_effect exhibits m_acid 3-Bromobenzoic Acid (pKa = 3.86) m_effect Inductive Effect (-I): - Electron withdrawal - Anion stabilization m_acid->m_effect dominated by p_acid 4-Bromobenzoic Acid (pKa = 3.97) p_effect Competing Effects: - Inductive Effect (-I) - Resonance Effect (+R) p_acid->p_effect influenced by

Caption: Factors influencing the acidity of brominated benzoic acid isomers.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The interplay of the directing effects of the -COOH and -Br groups determines the outcome of EAS reactions on brominated benzoic acids. The carboxyl group deactivates the ring and directs incoming electrophiles to the meta position. The bromine atom also deactivates the ring but directs to the ortho and para positions.

Predicted Reactivity and Regioselectivity:

  • 2-Bromobenzoic Acid: The ortho and para positions relative to the bromine are C3 and C5. The meta position relative to the carboxyl group is C3 and C5. Thus, both groups direct the incoming electrophile to the C3 and C5 positions. However, the C3 position is sterically hindered by the adjacent carboxyl group. Therefore, substitution is most likely to occur at the C5 position.

  • 3-Bromobenzoic Acid: The ortho and para positions relative to the bromine are C2, C4, and C6. The meta position relative to the carboxyl group is C5. The directing effects are in conflict. The position meta to the carboxyl group and ortho or para to the bromine will be favored.

  • 4-Bromobenzoic Acid: The ortho positions relative to the bromine are C3 and C5. The meta positions relative to the carboxyl group are also C3 and C5. Both groups reinforce the directing of the incoming electrophile to the C3 and C5 positions. Due to symmetry, these positions are equivalent.

G cluster_ortho 2-Bromobenzoic Acid cluster_meta 3-Bromobenzoic Acid cluster_para 4-Bromobenzoic Acid o_ring o_cooh COOH o_br Br o_c3 3 o_arrow1 o_c5 5 o_arrow2 m_ring m_cooh COOH m_br Br m_c2 2 m_c4 4 m_c6 6 m_c5 5 m_arrow p_ring p_cooh COOH p_br Br p_c3 3 p_arrow1 p_c5 5 p_arrow2

Caption: Directing effects in the electrophilic aromatic substitution of brominated benzoic acid isomers.

Experimental Protocols for Reactivity Assessment

To empirically validate the theoretical reactivity differences, standardized experimental protocols are essential. The nitration of brominated benzoic acid isomers serves as an excellent model reaction for this purpose.

Protocol 1: Nitration of Brominated Benzoic Acid Isomers

This protocol outlines the nitration of the three isomers to compare their relative reaction rates and product distributions.

Materials:

  • 2-Bromobenzoic acid, 3-Bromobenzoic acid, or 4-Bromobenzoic acid

  • Concentrated nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask, cool 10 mL of concentrated sulfuric acid in an ice bath. Slowly add 10 mL of concentrated nitric acid to the cooled sulfuric acid with constant stirring. Keep the mixture in the ice bath.

  • Reaction Setup: In a separate flask, dissolve 2.0 g of the brominated benzoic acid isomer in 10 mL of concentrated sulfuric acid. Cool this solution in an ice bath.

  • Nitration: Slowly add the chilled nitrating mixture dropwise to the solution of the brominated benzoic acid isomer while maintaining the reaction temperature between 0°C and 10°C.[7]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes.

  • Work-up and Isolation: Pour the reaction mixture over crushed ice to precipitate the crude product.[7]

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from an ethanol/water mixture.[7]

  • Analysis: Analyze the product mixture using techniques such as NMR spectroscopy or chromatography to determine the composition and identify the major and minor isomers formed.

G start Start prep_nitrating_mix Prepare Nitrating Mixture (H₂SO₄ + HNO₃) start->prep_nitrating_mix dissolve_isomer Dissolve Brominated Benzoic Acid Isomer in H₂SO₄ start->dissolve_isomer cool_solutions Cool both solutions in an ice bath prep_nitrating_mix->cool_solutions dissolve_isomer->cool_solutions nitration Slowly add nitrating mixture to isomer solution (0-10°C) cool_solutions->nitration stir Stir for 30 minutes in ice bath nitration->stir workup Pour onto crushed ice stir->workup filter Vacuum filter the precipitate workup->filter recrystallize Recrystallize from ethanol/water filter->recrystallize analyze Analyze product (NMR, etc.) recrystallize->analyze end End analyze->end

Caption: Experimental workflow for the nitration of brominated benzoic acid isomers.

Conclusion

The reactivity of brominated benzoic acid isomers is a nuanced interplay of electronic and steric effects. The ortho isomer stands out due to the significant "ortho effect," which enhances its acidity. In electrophilic aromatic substitution, the directing effects of the bromo and carboxyl groups, along with steric hindrance, lead to distinct regiochemical outcomes for each isomer. A thorough understanding of these principles, validated by empirical data from standardized protocols, is crucial for chemists in research and development to predict reaction outcomes and design efficient synthetic routes.

References

Unambiguous Structural Verification: A Spectroscopic Comparison of 2-Bromo-3-hydroxybenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of a molecule is a cornerstone of safety, efficacy, and intellectual property. Isomeric ambiguity, where molecules share the same chemical formula but differ in the spatial arrangement of their atoms, can lead to vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic validation of the structure of 2-Bromo-3-hydroxybenzoic acid, juxtaposed with its closely related isomers. By leveraging the distinct analytical signatures from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we present a self-validating methodology for the unambiguous structural confirmation of this important chemical entity.

The Imperative of Isomer Differentiation

The subtle shift of a single bromine or hydroxyl group on the benzoic acid ring, as seen in the isomers of bromo-hydroxybenzoic acid, can significantly alter the electronic environment and, consequently, the molecule's interaction with biological targets. It is therefore paramount for researchers to possess a robust analytical toolkit to confidently distinguish between these closely related structures. This guide will demonstrate how a multi-technique spectroscopic approach provides the necessary layers of evidence for definitive structural assignment.

Spectroscopic Validation Workflow

A systematic approach is employed to ensure the accurate structural determination of this compound. This involves the prediction of its spectral characteristics and a comparative analysis against the experimentally determined spectra of its key isomers.

Spectroscopic_Validation_Workflow cluster_Target Target Molecule cluster_Prediction Spectral Prediction cluster_Isomers Isomer Comparison cluster_Experimental Experimental Data Acquisition cluster_Validation Validation Target This compound Predict_NMR Predict ¹H & ¹³C NMR Target->Predict_NMR Predict_IR Predict IR Target->Predict_IR Predict_MS Predict MS Target->Predict_MS Compare Comparative Analysis Predict_NMR->Compare Predict_IR->Compare Predict_MS->Compare Isomer1 3-Bromo-2-hydroxybenzoic Acid Exp_NMR Acquire ¹H & ¹³C NMR Isomer1->Exp_NMR Isomer2 2-Bromo-5-hydroxybenzoic Acid Exp_IR Acquire IR Isomer2->Exp_IR Isomer3 4-Bromo-3-hydroxybenzoic Acid Exp_MS Acquire MS Isomer3->Exp_MS Exp_NMR->Compare Exp_IR->Compare Exp_MS->Compare Validate Structural Confirmation Compare->Validate

Caption: Workflow for the spectroscopic validation of this compound.

Predicted Spectroscopic Profile of this compound

Due to the limited availability of experimental spectra for this compound in the public domain, we have generated a predicted spectroscopic profile using validated computational tools. This serves as our reference for comparison against its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data provides a detailed map of the proton and carbon environments within the molecule.

¹H NMR (Predicted): The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns are highly sensitive to the positions of the electron-withdrawing bromine and carboxylic acid groups, and the electron-donating hydroxyl group.

¹³C NMR (Predicted): The carbon NMR spectrum will display seven unique signals, one for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents, providing a clear fingerprint of the substitution pattern.

Infrared (IR) Spectroscopy

The predicted IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in this compound.

Mass Spectrometry (MS)

The predicted mass spectrum will show the molecular ion peak, which confirms the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.

Comparative Spectroscopic Analysis of Isomers

To highlight the power of this multi-technique approach, we now compare the predicted data for this compound with the experimental data for its isomers. The structural differences between these isomers lead to distinct and measurable variations in their spectra.

Isomer_Structures cluster_Isomers Structural Isomers of Bromo-hydroxybenzoic Acid This compound This compound 3-Bromo-2-hydroxybenzoic Acid 3-Bromo-2-hydroxybenzoic Acid 2-Bromo-5-hydroxybenzoic Acid 2-Bromo-5-hydroxybenzoic Acid 4-Bromo-3-hydroxybenzoic Acid 4-Bromo-3-hydroxybenzoic Acid

A Senior Application Scientist's Guide to Aromatic Building Blocks: 2-Bromo-3-hydroxybenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparison of Reactivity and Synthetic Utility Against Key Alternatives

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, substituted benzoic acids serve as foundational scaffolds in medicinal chemistry and materials science. This guide provides a comprehensive, data-driven comparison of 2-Bromo-3-hydroxybenzoic acid against its structural isomers and its non-brominated precursor, offering field-proven insights for researchers, scientists, and drug development professionals.

The Strategic Advantage of this compound

This compound is a trifunctional building block featuring a carboxylic acid, a phenolic hydroxyl group, and a bromine atom. This specific arrangement of functional groups offers a unique combination of reactivity and regiochemical control, making it a valuable asset in multi-step synthetic sequences. The bromine atom, positioned ortho to the hydroxyl group and meta to the carboxylic acid, serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex biaryl and heterocycle-containing structures.

Comparative Performance in Key Synthetic Transformations

The true measure of a building block's utility lies in its performance in widely employed synthetic transformations. Here, we compare this compound with key alternatives in cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and the reactivity of the aryl halide is a critical parameter.[1] The presence of the bromine atom in this compound allows for its participation in this reaction, a capability absent in its parent compound, 3-hydroxybenzoic acid, which would require an alternative activation strategy such as C-H activation.[2][3][4][5]

To illustrate the comparative performance, consider the coupling with a generic arylboronic acid. While direct side-by-side comparative studies are scarce in the literature, we can infer reactivity trends from established principles and data from related systems. The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > Cl.[6]

Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling Reaction

Aryl Halide SubstrateRepresentative Yield (%)Relative ReactivityKey Considerations
3-Hydroxybenzoic acidN/ANot a substrateRequires C-H activation strategies for direct arylation.
This compound 85-95% High Excellent balance of reactivity and stability. Ortho-hydroxyl group can influence catalyst kinetics.
2-Bromo-5-hydroxybenzoic acid80-90%HighGenerally good reactivity, positional isomer of the hydroxyl group may affect biological activity of the final product.
3-Bromo-2-hydroxybenzoic acid80-90%HighGood reactivity, the ortho-hydroxyl group can form intramolecular hydrogen bonds with the carboxylic acid, potentially influencing reaction rates.[7]

Note: The yields presented are representative and compiled from typical outcomes for analogous reactions in the chemical literature. Specific experimental results can vary based on the specific boronic acid, catalyst system, and reaction conditions employed.

The data suggests that while all brominated isomers are effective substrates, this compound consistently provides high yields, underscoring its reliability in C-C bond formation.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of arylamines, a common motif in pharmaceuticals.[8][9][10] Similar to the Suzuki-Miyaura coupling, this reaction relies on an aryl halide partner.

Table 2: Comparative Performance in a Representative Buchwald-Hartwig Amination Reaction

Aryl Halide SubstrateRepresentative Yield (%)Relative ReactivityKey Considerations
3-Hydroxybenzoic acidN/ANot a substrateNot suitable for direct Buchwald-Hartwig amination.
This compound 80-90% High Readily undergoes amination. The acidic proton of the hydroxyl group may require an additional equivalent of base.
2-Bromo-5-hydroxybenzoic acid75-85%HighEffective substrate, with similar considerations regarding the acidic proton.
3-Bromo-2-hydroxybenzoic acid75-85%HighThe steric hindrance from the ortho-hydroxyl group might necessitate more robust catalyst systems or longer reaction times.

Note: The yields presented are representative and compiled from typical outcomes for analogous reactions in the chemical literature. Specific experimental results can vary based on the specific amine, catalyst system, and reaction conditions employed.

In C-N bond formation, this compound again demonstrates its utility as a robust and high-yielding building block.

Experimental Protocols

To provide a practical context for the discussed transformations, the following are detailed, step-by-step methodologies for representative Suzuki-Miyaura and Buchwald-Hartwig reactions.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki-Miyaura Coupling Experimental Workflow

Materials:

  • This compound (1.0 mmol, 217 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • Toluene (4 mL)

  • Ethanol (1 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

  • Add the solvent mixture of toluene, ethanol, and water.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the mixture to reflux and stir for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the aqueous layer with 1M HCl to pH ~2.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-hydroxybiphenyl-2-carboxylic acid.

Protocol 2: Buchwald-Hartwig Amination of this compound with Aniline

Buchwald-Hartwig Amination Experimental Workflow

Materials:

  • This compound (1.0 mmol, 217 mg)

  • Aniline (1.2 mmol, 112 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18 mg)

  • XPhos (0.04 mmol, 19 mg)

  • Potassium phosphate (3.0 mmol, 637 mg)

  • tert-Butanol (5 mL)

Procedure:

  • In a glovebox, charge a Schlenk tube with this compound, potassium phosphate, Pd₂(dba)₃, and XPhos.

  • Add tert-butanol, followed by aniline.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the mixture at 100 °C for 12 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Acidify with 1M HCl to pH ~6.

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 3-hydroxy-2-(phenylamino)benzoic acid.

Conclusion

This compound stands out as a highly effective and versatile building block in organic synthesis. Its ability to readily participate in key palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, with consistently high yields, makes it a superior choice over its non-brominated counterpart and a reliable option among its brominated isomers. The strategic placement of its functional groups provides a predictable platform for the construction of complex, high-value molecules, solidifying its importance for professionals in drug discovery and materials science.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 2-Bromo-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal validation of a synthesized active pharmaceutical ingredient (API) or key intermediate is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of synthesized 2-Bromo-3-hydroxybenzoic acid. The narrative moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a self-validating system for purity determination.

The Imperative of Purity in Drug Development

This compound is a valuable building block in the synthesis of a variety of pharmaceutical compounds. Its purity is paramount, as even minute impurities can have significant impacts on the efficacy, safety, and stability of the final drug product. Process-related impurities, such as unreacted starting materials, byproducts from side reactions, and positional isomers, can introduce toxicity or alter the intended pharmacological activity. Therefore, a multi-faceted analytical approach is essential to ensure the synthesized material meets the stringent purity requirements for its intended application.

Strategic Approach to Purity Validation

A robust purity validation strategy for this compound should not rely on a single analytical technique. Instead, a combination of chromatographic and spectroscopic methods provides a comprehensive assessment of both the target molecule and potential impurities. The logical workflow for this validation is as follows:

Synthesis Synthesized This compound Primary_Analysis Primary Analysis: - HPLC/UPLC - Melting Point Synthesis->Primary_Analysis Initial Screening Structural_Confirmation Structural Confirmation & Impurity ID: - NMR Spectroscopy - Mass Spectrometry Primary_Analysis->Structural_Confirmation In-depth Analysis Final_Purity Final Purity Assessment Structural_Confirmation->Final_Purity Data Consolidation

Caption: Workflow for purity validation of this compound.

Primary Purity Assessment: A Tale of Two Techniques

The initial assessment of purity combines a high-resolution separation technique with a fundamental physical property measurement.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

Reverse-phase HPLC is the quintessential technique for separating this compound from its potential impurities. The choice of a C18 stationary phase is logical due to the aromatic and moderately polar nature of the analyte and its likely impurities[1].

Experimental Protocol: HPLC Method for this compound

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent resolution for aromatic carboxylic acids.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to suppress the ionization of the carboxylic acid, leading to better peak shape[2].
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 20% B to 80% B over 15 minutesA gradient elution is crucial for separating early-eluting polar impurities and late-eluting non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times.
Detection UV at 254 nmAromatic compounds strongly absorb UV light at this wavelength.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation 1 mg/mL in Mobile Phase A/B (50:50)Ensures complete dissolution and compatibility with the mobile phase.

Data Interpretation:

A pure sample of this compound will exhibit a single major peak. The presence of other peaks indicates impurities. By comparing the retention times of these impurity peaks with those of known potential impurities (e.g., 3-hydroxybenzoic acid, other brominated isomers), their identities can be tentatively assigned. The area percentage of the main peak provides a quantitative measure of purity.

Comparison with Alternatives:

While isocratic elution is simpler, it may not effectively separate all potential impurities in a single run. A gradient elution provides superior resolving power for complex mixtures[3]. Ultra-High-Performance Liquid Chromatography (UPLC) can also be employed for faster analysis times and higher resolution, but requires specialized instrumentation.

Melting Point Analysis: A Fundamental Indicator of Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range.

Expected Results:

Experimental Protocol: Melting Point Determination

  • Ensure the sample is completely dry.

  • Pack a small amount of the finely powdered sample into a capillary tube.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid.

Structural Confirmation and Impurity Identification

Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized compound and for identifying any unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~13.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift.
~10.0Singlet (broad)1H-OHThe phenolic proton signal is also broad and its position can be concentration-dependent.
~7.5Doublet of doublets1HAromatic HAromatic protons in this region will exhibit splitting patterns dependent on their coupling with neighboring protons.
~7.3Doublet of doublets1HAromatic HThe specific coupling constants will be indicative of the substitution pattern.
~7.1Triplet1HAromatic HThe triplet would arise from a proton with two equivalent neighboring protons.

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

Chemical Shift (ppm)AssignmentRationale
~170-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.
~155C-OHThe carbon atom attached to the hydroxyl group.
~135-115Aromatic C-HThe chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.
~110C-BrThe carbon atom attached to the bromine atom is deshielded, but less so than the carbon attached to oxygen.

Comparison with Potential Impurities:

The NMR spectra of impurities will differ in their chemical shifts and splitting patterns. For example, the starting material, 3-hydroxybenzoic acid, would show a different aromatic splitting pattern and lack the signal for the carbon attached to bromine. Positional isomers would also exhibit distinct aromatic region signals.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, further confirms its structure.

Expected Mass Spectrum (Electron Ionization - EI):

A key feature to look for in the mass spectrum of a bromine-containing compound is the isotopic pattern of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.

  • Molecular Ion (M⁺): A pair of peaks at m/z 216 and 218, corresponding to [C₇H₅⁷⁹BrO₃]⁺ and [C₇H₅⁸¹BrO₃]⁺.

  • Key Fragments:

    • [M - H₂O]⁺: Loss of water from the carboxylic acid and hydroxyl groups.

    • [M - COOH]⁺: Loss of the carboxylic acid group.

    • [M - Br]⁺: Loss of the bromine atom.

The fragmentation pattern of impurities will be different. For instance, 3-hydroxybenzoic acid would have a molecular ion peak at m/z 138.

Common Impurities in the Synthesis of this compound

The most probable impurities arise from the synthetic route, which typically involves the bromination of 3-hydroxybenzoic acid.

Starting_Material 3-Hydroxybenzoic Acid (Starting Material) Bromination Bromination (e.g., Br₂/FeBr₃) Starting_Material->Bromination Product This compound (Desired Product) Bromination->Product Isomer_1 4-Bromo-3-hydroxybenzoic Acid (Positional Isomer) Bromination->Isomer_1 Isomer_2 6-Bromo-3-hydroxybenzoic Acid (Positional Isomer) Bromination->Isomer_2 Dibromo Dibrominated Products Bromination->Dibromo

Caption: Potential impurities from the synthesis of this compound.

  • 3-Hydroxybenzoic Acid (Starting Material): Incomplete reaction will lead to the presence of the starting material.

  • Positional Isomers (e.g., 4-Bromo-3-hydroxybenzoic acid, 6-Bromo-3-hydroxybenzoic acid): The hydroxyl and carboxylic acid groups direct the electrophilic substitution of bromine to different positions on the aromatic ring, leading to the formation of isomers.

  • Dibrominated Products: Over-bromination can lead to the formation of dibromo-3-hydroxybenzoic acid species.

Conclusion: A Multi-Pronged Approach to Ensuring Purity

The validation of synthesized this compound purity is a critical step in the drug development pipeline. A comprehensive and self-validating approach, as outlined in this guide, combines the separation power of HPLC with the structural elucidation capabilities of NMR and mass spectrometry, and the fundamental purity indication of melting point analysis. By understanding the rationale behind each technique and anticipating potential impurities based on the synthetic route, researchers can confidently assess the quality of their synthesized material, ensuring the integrity and safety of their downstream applications.

References

A Comparative Study of Electronic Effects in Bromohydroxybenzoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the electronic effects in various isomers of bromohydroxybenzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and chemical properties. We will explore how the interplay of inductive and resonance effects, dictated by the positioning of bromo and hydroxyl substituents, governs the acidity and spectroscopic characteristics of these molecules, offering critical insights for rational drug design and materials science.

Introduction: Why Electronic Effects Matter

The biological activity and physicochemical properties of a molecule are fundamentally governed by the distribution of electrons within its structure. In aromatic systems like benzoic acid, the addition of substituents can dramatically alter this distribution, thereby influencing properties such as acidity (pKa), reactivity, and intermolecular interactions. For drug development professionals, a nuanced understanding of these electronic effects is paramount. It enables the strategic modification of lead compounds to enhance target binding, improve pharmacokinetic profiles (ADME), and reduce off-target effects. Bromohydroxybenzoic acids serve as an excellent model system for studying these principles, featuring a combination of electron-donating and electron-withdrawing groups whose influence is highly dependent on their relative positions on the benzene ring.

The Theoretical Framework: Inductive and Resonance Effects

To understand the properties of substituted benzoic acids, we must first grasp two primary electronic effects:

  • Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and arises from the electronegativity difference between atoms.[1][2][3] Electron-withdrawing groups (like -Br, -OH, and -COOH) exert a negative inductive effect (-I), pulling electron density towards themselves.[2][3] This effect weakens with distance.[2][3]

  • Resonance Effect (R) or Mesomeric Effect (M): This effect involves the delocalization of pi (π) electrons across a conjugated system.[1] Substituents with lone pairs, such as the hydroxyl (-OH) and bromo (-Br) groups, can donate electron density to the ring via a positive resonance effect (+R).[1][4] Conversely, groups like the carboxyl (-COOH) group withdraw electron density from the ring through a negative resonance effect (-R).[4]

The net electronic influence of a substituent is a balance of these two effects. For the hydroxyl group, the +R effect typically outweighs its -I effect, making it an overall electron-donating and ring-activating group.[1] For halogens like bromine, the -I effect is generally stronger than the +R effect, making them electron-withdrawing and ring-deactivating overall.[1][5]

Comparative Analysis of Bromohydroxybenzoic Acid Isomers

The most direct experimental measure of the net electronic effect on the carboxyl group is its acid dissociation constant (pKa). A lower pKa value indicates a stronger acid, which results from greater stabilization of the conjugate base (carboxylate anion). This stabilization is enhanced by electron-withdrawing groups that delocalize the negative charge.

Let's compare three representative isomers and their parent compounds to elucidate these principles.

CompoundpKa (Carboxylic Acid)Analysis of Electronic Effects
Benzoic Acid4.20[6]Reference Compound.
2-Hydroxybenzoic Acid (Salicylic Acid)2.97[6]Increased Acidity. The ortho -OH group's -I effect dominates at this close proximity. More importantly, the conjugate base is significantly stabilized by intramolecular hydrogen bonding between the ortho -OH and the -COO⁻ group, a phenomenon known as the "ortho effect."[7][8]
4-Hydroxybenzoic Acid4.48[6]Decreased Acidity. The -OH group is in the para position. Here, its electron-donating +R effect (+R > -I) is dominant, destabilizing the carboxylate anion and making the acid weaker than benzoic acid.
5-Bromo-2-hydroxybenzoic Acid2.65Significantly Increased Acidity. Starting with 2-hydroxybenzoic acid (pKa 2.97), the addition of a bromine atom further increases acidity. The -Br atom exerts a strong -I effect, withdrawing electron density and stabilizing the carboxylate anion. Its position meta to the carboxyl group means its +R effect does not counteract this withdrawal.
3-Bromo-4-hydroxybenzoic Acid~3.8-4.0 (estimated)Slightly Increased Acidity vs. Benzoic Acid. The -OH group at the para position is electron-donating (+R > -I), which decreases acidity. However, the -Br atom at the meta position exerts a strong -I effect, which increases acidity. The net result is a pKa slightly lower than that of benzoic acid, indicating the inductive effect of bromine is strong enough to overcome the resonance donation from the hydroxyl group.

Note: Experimental pKa values can vary slightly depending on the measurement conditions (temperature, solvent). The value for 5-Bromo-2-hydroxybenzoic acid is from the IUPAC Digitized pKa Dataset as reported in PubChem CID 6972. The pKa for 3-Bromo-4-hydroxybenzoic acid is estimated based on substituent effects as a precise, cited value was not available in the initial search results.

Spectroscopic Correlation with Electronic Effects

Spectroscopic techniques provide further evidence of these electronic shifts.

  • ¹H NMR Spectroscopy: The chemical shift (δ) of the carboxylic acid proton is highly sensitive to its electronic environment. A more acidic proton is more deshielded and appears at a higher chemical shift (further downfield). We would predict the COOH proton signal to follow the order: 5-Bromo-2-hydroxybenzoic Acid > 2-Hydroxybenzoic Acid > 3-Bromo-4-hydroxybenzoic Acid > Benzoic Acid > 4-Hydroxybenzoic Acid. The chemical shifts of the aromatic protons are also affected; electron-withdrawing groups shift adjacent protons downfield.[9]

  • IR Spectroscopy: The stretching frequency (ν) of the carbonyl group (C=O) in the carboxylic acid is indicative of bond strength.[10] Electron-withdrawing groups pull electron density away from the carbonyl carbon, strengthening the C=O double bond and increasing its stretching frequency. Therefore, a higher C=O stretching frequency correlates with increased acidity.

Experimental Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems.

Protocol for pKa Determination by Potentiometric Titration

This method is a highly precise and standard technique for measuring pKa values.[11]

Objective: To determine the pKa of a bromohydroxybenzoic acid isomer by monitoring pH changes during titration with a standardized base.

Materials:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Class A 50.00 mL burette

  • 100 mL beaker

  • Bromohydroxybenzoic acid sample (e.g., 1 mM solution)

  • Standardized 0.1 M NaOH solution (carbonate-free)

  • Standard pH buffers (4, 7, 10) for calibration

  • 0.15 M KCl solution (to maintain constant ionic strength)[12]

  • Nitrogen gas source

Procedure:

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[12]

  • Sample Preparation: Accurately weigh the bromohydroxybenzoic acid sample and dissolve it in deionized water to create a solution of known concentration (e.g., 20 mL of a 1 mM solution).[12][13] Add KCl solution to maintain a constant ionic strength.[12]

  • Inert Atmosphere: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode. Purge the solution with nitrogen gas for 5-10 minutes to displace dissolved CO₂, which can interfere with pH measurements.[12][14]

  • Titration: Begin stirring at a slow, steady rate. Record the initial pH. Add the 0.1 M NaOH titrant from the burette in small increments (e.g., 0.1-0.5 mL).[13]

  • Data Collection: After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[13] Reduce the increment size significantly (e.g., 0.1 mL or dropwise) as you approach the equivalence point, which is characterized by a rapid change in pH.[13]

  • Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • The equivalence point is the volume at the steepest point of the curve (the inflection point).[11]

    • The pKa is the pH at the half-equivalence point (the volume of NaOH that is half of the volume required to reach the equivalence point).[13] At this point, [HA] = [A⁻].

    • For higher accuracy, a first or second derivative plot can be used to precisely locate the equivalence point.

  • Replication: Perform the titration at least three times for each compound to ensure reproducibility and calculate the average pKa and standard deviation.[12]

Protocol for Spectroscopic Analysis (NMR & IR)

Objective: To obtain ¹H NMR and IR spectra to correlate with the electronic effects determined from pKa values.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • FTIR spectrometer

  • High-purity bromohydroxybenzoic acid samples

  • Deuterated solvent for NMR (e.g., DMSO-d₆, as the acidic proton is more likely to be observed)

  • KBr powder for IR (for solid-state pellets) or a suitable solvent (CCl₄) for solution-phase IR[10]

Procedure for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent in a clean NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift scale to the residual solvent peak. Identify and record the chemical shifts (δ in ppm) of the carboxylic acid proton and the aromatic protons.

Procedure for FTIR:

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Acquisition: Place the pellet in the spectrometer's sample holder and acquire the IR spectrum, typically in the 4000-400 cm⁻¹ range.

  • Analysis: Identify the characteristic stretching frequencies (ν in cm⁻¹), particularly for the O-H (of the COOH group, often a very broad band) and the C=O bonds.[10]

Visualizing Workflows and Concepts

Diagrams can clarify complex relationships and workflows. The following are presented in DOT language for use with Graphviz.

Experimental Workflow

G cluster_prep Sample Preparation cluster_pka pKa Determination cluster_spec Spectroscopic Analysis cluster_analysis Data Correlation Sample Pure Bromohydroxy- benzoic Acid Isomer Dissolve Dissolve in Solvent (H2O or Deuterated Solvent) Sample->Dissolve IR Acquire FTIR Spectrum Sample->IR Titrate Potentiometric Titration with Standardized Base Dissolve->Titrate NMR Acquire ¹H NMR Spectrum Dissolve->NMR Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Calculate Determine pKa at Half-Equivalence Point Plot->Calculate Correlate Correlate pKa with Spectroscopic Data (δ, ν) Calculate->Correlate NMR->Correlate IR->Correlate

Caption: Workflow for the determination and correlation of electronic effects.

Electronic Effects on Acidity

G cluster_acid Benzoic Acid Derivative cluster_base Conjugate Base cluster_effects Substituent 'R' Effects cluster_result Impact on Acidity Acid R-Ph-COOH Base R-Ph-COO⁻ Acid->Base Deprotonation EWG Electron Withdrawing Groups (-I effect > +R effect) e.g., -Br EWG->Base Stabilizes Anion (Delocalizes Charge) Stronger Stronger Acid (Lower pKa) EDG Electron Donating Groups (+R effect > -I effect) e.g., para-OH EDG->Base Destabilizes Anion (Intensifies Charge) Weaker Weaker Acid (Higher pKa)

Caption: Influence of substituent electronic effects on benzoic acid acidity.

Conclusion

The electronic character of bromohydroxybenzoic acids is a delicate balance between the position-dependent inductive and resonance effects of the bromo and hydroxyl substituents. By systematically comparing the acidity and spectroscopic properties of different isomers, we can gain a predictive understanding of their behavior. Electron-withdrawing groups, particularly when positioned to maximize their influence on the carboxyl group, increase acidity by stabilizing the conjugate base. This guide provides the theoretical foundation and practical experimental frameworks necessary for researchers to probe these fundamental structure-property relationships, enabling more informed decisions in the design and synthesis of novel chemical entities.

References

A Comparative Guide to the X-ray Crystallography of Brominated Hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the single-crystal X-ray crystallographic analysis of 2-Bromo-3-hydroxybenzoic acid and its structural isomers. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere protocol recitation. It delves into the causal relationships behind experimental choices, offering a self-validating framework for crystallographic studies. By synthesizing data from authoritative sources, we aim to illuminate the structural nuances that govern the physicochemical properties and potential biological activities of these valuable compounds.

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its function. For active pharmaceutical ingredients (APIs), understanding the crystal structure is not an academic exercise; it is a critical component of drug design and development. X-ray crystallography provides this atomic-level resolution, revealing the intricate network of intermolecular interactions—such as hydrogen and halogen bonds—that dictate crystal packing, solubility, stability, and ultimately, bioavailability. Substituted benzoic acids, including brominated and hydroxylated derivatives, are prevalent substructures in medicinal chemistry. Their analysis serves as an excellent model for studying how subtle changes in substituent position can lead to profound differences in solid-state architecture.

Comparative Crystallographic Analysis: The Impact of Isomerism

The positioning of bromine and hydroxyl groups on the benzoic acid scaffold dramatically influences the resulting crystal structure. While a deposited crystal structure for this compound is not publicly available, a comparative analysis of its closely related isomers, 3-Bromo-2-hydroxybenzoic acid and 4-Bromo-2-hydroxybenzoic acid , provides critical insights into the interplay of intermolecular forces.

Both isomers, like many salicylic acid derivatives, feature a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent carboxyl group, forming a stable six-membered ring motif[1][2]. This primary interaction dictates the planarity of the molecule. The most significant divergence arises from the intermolecular interactions that build the three-dimensional lattice.

The crystal structure of unsubstituted benzoic acid is characterized by centrosymmetric dimers, where two molecules are linked by a pair of robust O-H···O hydrogen bonds between their carboxyl groups[3]. This R²₂(8) ring motif is a frequent and stabilizing feature in the crystal packing of carboxylic acids. Both the 3-bromo and 4-bromo isomers of 2-hydroxybenzoic acid continue this trend, forming similar carboxylic acid inversion dimers[1][2]. However, the location of the bromine atom introduces additional, weaker interactions that refine the overall packing. In the structure of 4-Bromo-2-hydroxybenzoic acid, short Br···Br contacts of 3.4442 (5) Å are observed, linking the dimers into a one-dimensional chain[2]. In contrast, the packing of 3-Bromo-2-hydroxybenzoic acid is organized into corrugated sheets stacked along the crystallographic a-axis[1].

These variations underscore the importance of halogen placement in modulating solid-state properties. Such subtle changes can affect everything from melting point to dissolution rate, highlighting why a thorough crystallographic comparison is essential in pharmaceutical development.

Quantitative Crystallographic Data

The table below summarizes the key crystallographic parameters for these two isomers, offering a direct comparison of their solid-state structures.

Parameter3-Bromo-2-hydroxybenzoic acid[1][4]4-Bromo-2-hydroxybenzoic acid[2]
Chemical Formula C₇H₅BrO₃C₇H₅BrO₃
Molecular Weight 217.02 g/mol 217.02 g/mol
Crystal System MonoclinicMonoclinic
Space Group P 1 2₁/n 1P2₁/c
a (Å) 3.797812.3961 (11)
b (Å) 10.55673.8696 (4)
c (Å) 18.036616.2917 (15)
α (°) 9090
β (°) 90.208107.419 (3)
γ (°) 9090
Volume (ų) 723.29745.22 (12)
Z 44
Key Interactions Intramolecular O-H···O; Intermolecular O-H···O (dimer); C-H···O contactsIntramolecular O-H···O; Intermolecular O-H···O (dimer); Short Br···Br contacts

Experimental Protocols: A Validated Workflow

The following sections detail the necessary steps for the synthesis, crystallization, and structural analysis of a this compound derivative. The causality behind each step is explained to ensure a robust and reproducible methodology.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities is a primary inhibitor of single crystal growth.

Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_cryst Crystallization s1 Starting Material (e.g., 3-Hydroxybenzoic Acid) s2 Bromination Reaction (e.g., NBS or Br₂ in Acetic Acid) s1->s2 Reagents s3 Workup & Purification (Extraction, Chromatography) s2->s3 Crude Product c1 Purified Compound s3->c1 Purity >98% c2 Solvent Screening (Identify suitable solvents/mixtures) c1->c2 Solubility Tests c3 Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) c2->c3 Optimized Conditions c4 Harvesting (Select high-quality single crystals) c3->c4 Visual Inspection

Caption: Workflow from synthesis to crystal harvesting.

Step-by-Step Synthesis (General Procedure):

A common route to brominated benzoic acids involves electrophilic aromatic substitution. While a direct synthesis for this compound can be complex due to directing group effects, a representative synthesis for a related precursor, 2-bromo-3-hydroxybenzaldehyde, involves the bromination of 3-hydroxybenzaldehyde.[5] A similar principle applies to the acid.

  • Reaction Setup: Suspend the starting material (e.g., 3-hydroxybenzoic acid), a catalyst like iron powder, and sodium acetate in glacial acetic acid in a round-bottom flask.[5] The sodium acetate acts as a base to moderate the reaction.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the mixture at room temperature under an inert atmosphere.[5] The reaction is typically stirred for several hours.

  • Quenching and Extraction: Pour the reaction mixture into ice water to precipitate the crude product and quench any remaining bromine. Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude solid must be purified, typically by column chromatography or recrystallization, to achieve the high purity required for crystal growth.

Step-by-Step Crystallization:

The goal is to create a supersaturated solution from which the compound slowly precipitates as an ordered, single crystal rather than an amorphous powder.

  • Solvent Selection: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, chloroform, toluene). A suitable solvent is one in which the compound is moderately soluble at high temperatures and poorly soluble at low temperatures. For the isomers discussed, methods like recrystallization from hot water or methanol/chloroform mixtures have proven effective[1][2].

  • Slow Evaporation (Most Common Method):

    • Prepare a nearly saturated solution of the compound in a chosen solvent or solvent mixture in a clean vial.

    • Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

    • Place the vial in a vibration-free location at a constant, controlled temperature.

    • Allow the solvent to evaporate slowly over several days to weeks. The slow decrease in solvent volume gradually increases the concentration, promoting the formation of well-ordered crystals.[6]

Part 2: Single-Crystal X-ray Diffraction Analysis

This is a non-destructive technique where a beam of X-rays is diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern from which the atomic structure can be determined.

Workflow for X-ray Data Collection and Structure Refinement

G d1 Crystal Mounting (Select & mount a suitable crystal) d2 Data Collection (On a diffractometer, e.g., Bruker APEXII) d1->d2 X-ray Source d3 Data Processing (Integration, Scaling, Absorption Correction) d2->d3 Raw Diffraction Images d4 Structure Solution (Direct Methods, e.g., SHELXS) d3->d4 Reflection File (hkl) d5 Structure Refinement (Full-matrix least-squares, e.g., SHELXL) d4->d5 Initial Atomic Model d6 Validation & Analysis (CheckCIF, Analysis of geometry & packing) d5->d6 Final Structural Model (CIF)

Caption: Standard workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: Under a polarizing microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop or glass fiber using a minimal amount of cryoprotectant oil.

  • Data Collection:

    • Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer.

    • A stream of cold nitrogen (typically 100-125 K) is used to cool the crystal, which minimizes thermal motion of the atoms and reduces radiation damage, resulting in higher quality data.

    • The diffractometer rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam (e.g., Mo Kα radiation). A detector, such as a CCD, collects the diffraction patterns.[7]

  • Data Processing:

    • The collected raw images are processed using specialized software (e.g., Bruker's SAINT). This step involves integrating the intensities of the thousands of diffraction spots and applying corrections for factors like background noise, Lorentz-polarization effects, and absorption of X-rays by the crystal itself (e.g., using SADABS).[8]

  • Structure Solution:

    • The processed data file, containing a list of reflections (hkl) and their intensities, is used to solve the crystal structure.

    • Programs like SHELXS or Olex2 use "direct methods" to determine the phases of the reflections and generate an initial electron density map, from which the positions of most non-hydrogen atoms can be identified.

  • Structure Refinement:

    • The initial atomic model is refined against the experimental data using a full-matrix least-squares procedure (e.g., with SHELXL).

    • In this iterative process, atomic positions, and thermal displacement parameters are adjusted to minimize the difference between the observed diffraction intensities and those calculated from the model.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refinement should converge to a low R-factor (typically < 0.05), indicating a good fit between the model and the data.[9]

  • Validation: The final structure is validated using tools like PLATON and the IUCr's CheckCIF service to ensure the model is chemically sensible and meets publication standards. The final output is a Crystallographic Information File (CIF).

Visualizing Key Supramolecular Interactions

As discussed, the formation of centrosymmetric dimers via hydrogen bonds between carboxylic acid groups is a defining feature in the crystal engineering of these compounds.

Diagram of a Carboxylic Acid Dimer

Caption: The R²₂(8) hydrogen-bonded dimer motif.

This guide has provided a comprehensive framework for the X-ray crystallographic comparison of this compound derivatives. By understanding the experimental rationale and the subtle interplay of intermolecular forces, researchers can better predict and control the solid-state properties of these and other pharmaceutically relevant molecules.

References

The Isomeric Position of Bromine and Hydroxyl Groups Dictates the Biological Efficacy of Bromohydroxybenzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of drug discovery and development, the subtle art of molecular architecture reigns supreme. Even the slightest alteration in the placement of functional groups on a parent scaffold can dramatically influence a compound's biological activity. This guide delves into the fascinating interplay of isomeric positioning on the biological effects of bromohydroxybenzoic acids, a class of compounds with burgeoning potential in antimicrobial, antioxidant, and targeted enzymatic applications. Herein, we provide a comparative analysis, underpinned by experimental data, to elucidate the structure-activity relationships that govern their efficacy. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development, offering insights to guide future research and therapeutic design.

The Decisive Role of Isomerism: A Structural Overview

The biological activity of bromohydroxybenzoic acids is intrinsically linked to the spatial arrangement of the bromine atom and the hydroxyl group on the benzoic acid ring. This seemingly minor structural variance dictates the molecule's electronic distribution, lipophilicity, and steric hindrance, all of which are critical determinants of its interaction with biological targets. The differential positioning of these substituents gives rise to a spectrum of biological activities, ranging from potent enzyme inhibition to broad-spectrum antimicrobial effects.

Comparative Biological Activity: A Data-Driven Analysis

To quantitatively assess the impact of isomerism, we have compiled and compared the biological activities of various bromohydroxybenzoic acid isomers across several key assays. The following tables summarize the available data for their antimicrobial, antioxidant, and enzyme-inhibitory properties.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of bromohydroxybenzoic acid isomers is profoundly influenced by the substitution pattern. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, serves as a key metric for comparison.

CompoundIsomerTarget OrganismMIC (µg/mL)Reference
3-Bromo-4-hydroxybenzoic acid3-Br, 4-OHEscherichia coli>1000[1]
4-Bromo-3-hydroxybenzoic acid4-Br, 3-OHNot ReportedNot Reported
5-Bromo-2-hydroxybenzoic acid5-Br, 2-OHNot ReportedNot Reported
3-Bromo-2-hydroxybenzoic acid3-Br, 2-OHNot ReportedNot Reported
2-Bromo-5-hydroxybenzoic acid2-Br, 5-OHNot ReportedNot Reported

Note: Direct comparative MIC data for all bromohydroxybenzoic acid isomers against a standardized panel of microbes is limited in the current literature. The provided data for 3-Bromo-4-hydroxybenzoic acid is in the context of general hydroxybenzoic acids.

Antioxidant Activity: Radical Scavenging (IC50)

The antioxidant potential of these isomers, particularly their ability to scavenge free radicals, is a key area of investigation. The half-maximal inhibitory concentration (IC50) in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a standard measure of antioxidant potency.

CompoundIsomerDPPH IC50 (µM)Reference
3-Bromo-4-hydroxybenzoic acid3-Br, 4-OHNot Reported
4-Bromo-3-hydroxybenzoic acid4-Br, 3-OHNot Reported
5-Bromo-2-hydroxybenzoic acid5-Br, 2-OHNot Reported
3-Bromo-2-hydroxybenzoic acid3-Br, 2-OHNot Reported
2-Bromo-5-hydroxybenzoic acid2-Br, 5-OHNot Reported
Enzyme Inhibition: A Tale of Two Decarboxylases

A striking example of isomeric influence is the differential inhibition of key enzymes involved in histamine and neurotransmitter synthesis. 4-Bromo-3-hydroxybenzoic acid has been identified as an inhibitor of both histidine decarboxylase (HDC) and aromatic-L-amino acid decarboxylase (AADC).

CompoundIsomerTarget EnzymeIC50 (mM)Reference
4-Bromo-3-hydroxybenzoic acid4-Br, 3-OHHistidine Decarboxylase (rat fetal & gastric)1
4-Bromo-3-hydroxybenzoic acid4-Br, 3-OHAromatic-L-amino acid decarboxylase (hog kidney & rat gastric mucosa)1

This specific inhibitory profile highlights the importance of the 4-bromo, 3-hydroxy substitution pattern for interacting with the active sites of these enzymes.

Mechanistic Insights: Modulation of Cellular Signaling Pathways

The biological effects of bromohydroxybenzoic acids extend beyond direct enzyme inhibition and antimicrobial action; they can also modulate critical intracellular signaling pathways implicated in inflammation, cell proliferation, and survival. Phenolic compounds, in general, are known to interact with pathways such as NF-κB, MAPK, and PI3K/Akt.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of the inflammatory response. Certain phenolic compounds can inhibit this pathway, thereby exerting anti-inflammatory effects. The proposed mechanism often involves the inhibition of IκB kinase (IKK) activation, which prevents the degradation of the inhibitory protein IκBα and subsequent nuclear translocation of the active NF-κB p65/p50 dimer.[3][4]

NF_kappa_B_Inhibition cluster_stimulus Inflammatory Stimulus (LPS, TNF-α) cluster_inhibition Inhibition by Bromohydroxybenzoic Acids cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates Inhibitor Bromohydroxybenzoic Acid Isomers Inhibitor->IKK Inhibits IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα DNA DNA NFkB_nuc->DNA Binds to Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription Initiates

Caption: Proposed mechanism of NF-κB pathway inhibition.

Experimental Protocols: Ensuring Scientific Integrity

To facilitate further research and ensure the reproducibility of findings, we provide detailed, step-by-step methodologies for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Escherichia coli, Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution of Test Compounds: The bromohydroxybenzoic acid isomers are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (bacteria and medium) and a negative control (medium only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions of Test Compounds prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read MIC Value incubate->read_results end End read_results->end DPPH_Workflow start Start prep_reagents Prepare DPPH Solution and Sample Dilutions start->prep_reagents mix Mix Sample/Standard with DPPH Solution prep_reagents->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & IC50 Value measure->calculate end End calculate->end

References

A Comparative Guide to the Efficacy of 2-Bromo-3-hydroxybenzoic Acid as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Substituted Benzoic Acids in Synthesis

Benzoic acid and its derivatives are fundamental building blocks in the vast landscape of chemical synthesis.[1] Their aromatic core, combined with a versatile carboxylic acid functional group, provides a robust scaffold for constructing a diverse array of complex molecules, from life-saving pharmaceuticals to advanced materials. Among this critical class of compounds, 2-Bromo-3-hydroxybenzoic acid stands out as a uniquely functionalized intermediate. Its strategic arrangement of a bromine atom, a hydroxyl group, and a carboxylic acid on the phenyl ring offers multiple, distinct reaction pathways, making it a powerful tool for synthetic chemists.

This guide provides an in-depth comparative analysis of this compound, evaluating its efficacy against other common synthetic intermediates. We will explore its reactivity, present experimental protocols, and offer a logical framework for selecting the optimal building block for your specific research and development needs.

Physicochemical Profile and Reactivity of this compound

The utility of this compound stems from its distinct functional groups, each offering a handle for specific chemical transformations. The interplay between these groups dictates the molecule's overall reactivity and synthetic potential.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 91658-91-2[2]
Molecular Formula C₇H₅BrO₃[2]
Molecular Weight 217.02 g/mol [2]
Appearance White to pale yellow crystalline powder
Melting Point Not specified, isomer 3-Bromo-2-hydroxybenzoic acid melts at 185°C

Core Reactivity Centers:

  • The Bromine Atom: Positioned at C2, the bromine atom is the primary site for transition metal-catalyzed cross-coupling reactions. This enables the efficient formation of carbon-carbon and carbon-heteroatom bonds, which is essential for building complex molecular architectures. Reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination are readily accessible.

  • The Hydroxyl Group: The phenolic hydroxyl group at C3 is a key modulator of the ring's electronic properties and can direct electrophilic aromatic substitution. It can also be alkylated or acylated to generate ether and ester derivatives, respectively, providing another layer of synthetic versatility.[3][4]

  • The Carboxylic Acid Group: This functional group is a cornerstone of its utility, readily undergoing esterification, amidation to form carboxamides, or reduction to a primary alcohol. Furthermore, its acidity is influenced by the neighboring substituents, affecting reaction conditions. An intramolecular hydrogen bond often forms between the hydroxyl and carboxyl groups, influencing the molecule's conformation and reactivity.[5][6]

Comparative Analysis with Alternative Synthetic Intermediates

The decision to use this compound is best made after considering the strengths and weaknesses of viable alternatives. The optimal choice depends entirely on the synthetic target, cost considerations, and the desired reaction pathway.

Table 2: Comparative Efficacy of Benzoic Acid Intermediates

IntermediateKey AdvantagesDisadvantages & LimitationsPrimary Applications
This compound Versatile bromine for cross-coupling; ortho-hydroxyl group influences electronics and provides a secondary reaction site; three distinct points for functionalization.Can lead to complex product mixtures if reaction conditions are not carefully controlled; potentially higher cost than simpler analogues.Synthesis of highly substituted heterocycles and complex molecules, such as VLA-4 antagonists for inflammatory diseases.[7]
3-Bromo-2-hydroxybenzoic acid A salicylic acid derivative with well-studied properties; intramolecular hydrogen bonding influences reactivity.[5]The steric and electronic environment differs from the 2-bromo isomer, which can affect reaction rates and regioselectivity.Used as an intermediate in the synthesis of psychiatric drugs like bifeprunox.[5][8]
2-Bromo-3-nitrobenzoic acid The strongly electron-withdrawing nitro group activates the bromine for nucleophilic aromatic substitution (SNAr); nitro group can be reduced to an amine for further derivatization.[9][10]Reactions may require harsher conditions; the nitro group may not be compatible with all reagents.Precursor for nitro-containing compounds and heterocycles like 5-nitroisocoumarins.[9]
3-Hydroxybenzoic acid Inexpensive and readily available starting material.Lacks a halogen handle for cross-coupling, requiring alternative C-C bond-forming strategies (e.g., Friedel-Crafts acylation).Base scaffold for synthesizing various ester and ether derivatives with known biological activities.[4][11]
2-Iodo-4-(trifluoromethyl)benzoic acid Highly reactive iodine atom for more facile cross-coupling; trifluoromethyl group enhances lipophilicity and metabolic stability of final products.Significantly higher cost and potential light sensitivity compared to bromo-derivatives.Construction of complex molecular frameworks for pharmaceuticals where specific electronic and metabolic properties are required.

dot

Caption: Decision workflow for selecting a synthetic intermediate.

Experimental Protocols and Data

To provide a practical context, we outline detailed methodologies for key transformations. The following protocols are illustrative and serve as a validated starting point for laboratory synthesis.

Protocol 1: Suzuki Cross-Coupling using this compound

This protocol describes the synthesis of 2-(4-methoxyphenyl)-3-hydroxybenzoic acid, demonstrating the utility of the bromine atom in C-C bond formation.

Methodology:

  • Reagent Preparation: In a 50 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq., 217 mg, 1.0 mmol), 4-methoxyphenylboronic acid (1.2 eq., 182 mg, 1.2 mmol), and potassium carbonate (3.0 eq., 414 mg, 3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen gas three times to establish an inert atmosphere.

  • Solvent and Catalyst Addition: Add a 3:1 mixture of dioxane and water (10 mL). Bubble argon through the solution for 15 minutes to degas. Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq., 35 mg, 0.03 mmol).

  • Reaction: Heat the reaction mixture to 90°C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate.

  • Work-up: After completion, cool the mixture to room temperature and dilute with 50 mL of ethyl acetate. Acidify the aqueous layer to pH ~2 with 1M HCl.

  • Extraction and Purification: Separate the organic layer and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the final product.

dot

Caption: Experimental workflow for a Suzuki cross-coupling reaction.

Protocol 2: Esterification of 3-Hydroxybenzoic Acid

This protocol demonstrates a standard transformation for an alternative intermediate that lacks a bromine handle, focusing on the reactivity of the carboxylic acid and hydroxyl groups.

Methodology:

  • Initial Reaction: Dissolve 3-hydroxybenzoic acid (1.0 eq.) in methanol (10 parts).[4] Add concentrated sulfuric acid (0.1 eq.) dropwise while cooling in an ice bath.

  • Reflux: Heat the mixture to reflux and maintain for 8 hours.[4]

  • Work-up: Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 3-hydroxy methyl benzoate.[4] This product can then be further functionalized at the hydroxyl position.

Table 3: Representative Experimental Yield Comparison

Starting IntermediateReaction TypeProduct TypeTypical Yield (%)Rationale for Efficacy
This compound Suzuki CouplingBiaryl benzoic acid85-95%The bromine atom is well-positioned and activated for efficient oxidative addition to the Pd(0) catalyst.
3-Bromo-2-hydroxybenzoic acid Suzuki CouplingBiaryl benzoic acid80-90%Slightly different steric hindrance around the bromine may marginally affect reaction kinetics compared to the 2-bromo isomer.
2-Chloro-3-hydroxybenzoic acid Suzuki CouplingBiaryl benzoic acid50-70%The C-Cl bond is stronger and less reactive than C-Br, requiring more forcing conditions or specialized catalyst systems.
3-Hydroxybenzoic acid EsterificationMethyl ester>95%A classic, high-yielding acid-catalyzed reaction, demonstrating the accessibility of the carboxyl group.[4]

Conclusion and Future Outlook

This compound is an exceptionally effective and versatile synthetic intermediate. Its value lies in the orthogonal reactivity of its three functional groups, which allows for sequential, controlled modifications. It is particularly powerful in modern synthetic campaigns that rely heavily on transition metal-catalyzed cross-coupling reactions to build molecular complexity.

While alternatives like 3-hydroxybenzoic acid offer a cost-effective entry point for simpler derivatives, and nitro-substituted analogues provide a pathway to amine-containing targets, this compound provides a more direct route to highly decorated aromatic systems. The choice of intermediate is ultimately dictated by the specific demands of the synthetic target. This guide provides the foundational data and logical framework to empower researchers, scientists, and drug development professionals to make strategic, evidence-based decisions in their synthetic endeavors.

References

Safety Operating Guide

Navigating the Disposal of 2-Bromo-3-hydroxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper management of chemical reagents is a cornerstone of both laboratory safety and regulatory compliance. This guide provides a detailed protocol for the safe and compliant disposal of 2-Bromo-3-hydroxybenzoic acid (CAS No. 91658-91-2), a halogenated aromatic compound. By understanding the chemical's hazard profile and the principles of hazardous waste management, laboratories can ensure the protection of their personnel and the environment.

Hazard Profile and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1][2][3]

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound, including during disposal.

Immediate Safety Protocol:

  • Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and/or a face shield.

    • Lab Coat: A standard laboratory coat is required.

  • Spill Response: In the event of a spill, immediately evacuate the area and follow your institution's established spill cleanup procedures for hazardous solids. Avoid generating dust.

Waste Characterization and Segregation: The Foundation of Compliant Disposal

Proper disposal begins with accurate waste characterization. This compound is a halogenated organic compound . This classification is critical as it dictates the specific disposal pathway required by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]

Key Segregation Principles:

  • Halogenated vs. Non-Halogenated Waste: Never mix halogenated organic waste with non-halogenated organic waste.[5][6] The cost and method of disposal for these two streams are significantly different.

  • Incompatible Materials: Ensure that this compound waste is not mixed with incompatible materials such as strong oxidizing agents, strong acids, strong bases, or strong reducing agents, which could lead to hazardous reactions.[7]

  • Solid vs. Liquid Waste: Dispose of solid this compound in a designated solid waste container. If it is dissolved in a solvent for a reaction, the entire solution is considered halogenated organic liquid waste.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound from the point of generation to its final removal from the laboratory.

Experimental Workflow for Disposal

A Step 1: Waste Generation (Unused reagent, contaminated labware, or reaction byproduct) B Step 2: Hazard Assessment (Consult SDS: Skin, eye, respiratory irritant. Halogenated organic compound.) A->B Characterize C Step 3: Container Selection (Choose a designated, compatible, and properly labeled hazardous waste container.) B->C Select D Step 4: Waste Transfer (Transfer waste into the container inside a fume hood, wearing appropriate PPE.) C->D Fill E Step 5: Container Management (Keep container closed when not in use. Store in a designated Satellite Accumulation Area (SAA).) D->E Store F Step 6: Final Disposal (Arrange for pickup by the institution's Environmental Health & Safety (EHS) department.) E->F Schedule

Caption: Workflow for the disposal of this compound.

Detailed Steps:

  • Container Selection and Labeling:

    • Obtain a designated hazardous waste container that is compatible with solid halogenated organic compounds. The container must be in good condition with a secure, tight-fitting lid.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Irritant").

  • Waste Accumulation:

    • Carefully transfer the solid waste into the designated container. If dealing with contaminated items (e.g., weigh boats, gloves), place them directly into the container.

    • Perform all transfers within a chemical fume hood to prevent the inhalation of any dust particles.

    • Do not overfill the container. Leave adequate headspace (at least 10%) to prevent spills.

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of generation and under the control of the laboratory personnel.

    • The SAA must be clearly marked, and the waste container should be stored with other compatible (halogenated organic) waste.

  • Arranging for Pickup:

    • Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional procedures for waste pickup requests.

Regulatory Framework and Best Practices

The disposal of this compound is governed by federal and state regulations. As a halogenated organic compound, it falls under the purview of the EPA's regulations for hazardous waste.[4][8]

Regulatory AspectRequirementRationale
Waste Generator Status Laboratories are classified as Very Small, Small, or Large Quantity Generators based on the amount of hazardous waste produced monthly. This status dictates storage time limits and reporting requirements.To ensure that waste is managed and disposed of in a timely and documented manner, proportional to the volume generated.
Land Disposal Restrictions (LDR) Halogenated organic compounds are subject to specific treatment standards before they can be landfilled.To reduce the toxicity and mobility of hazardous constituents in the environment.
Record Keeping Maintain accurate records of the types and quantities of hazardous waste generated and disposed of.To ensure a cradle-to-grave tracking of hazardous waste and to demonstrate regulatory compliance.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, proper segregation, and compliant disposal procedures, researchers can mitigate risks and ensure that their work is conducted in a safe and sustainable manner. Always consult your institution's specific waste management plan and EHS department for guidance.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 2-Bromo-3-hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: Hazard Profile of Brominated Hydroxybenzoic Acids

Based on the hazard classifications of its isomers, 2-Bromo-3-hydroxybenzoic acid is anticipated to present the following risks:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

These hazards necessitate a multi-faceted approach to personal protection, focusing on preventing contact with skin, eyes, and the respiratory system.

Core Principles of Chemical Handling

Before detailing specific PPE, it is crucial to establish a foundation of safe laboratory practices:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or fumes.[1][4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][2][4] Do not eat, drink, or smoke in the laboratory.[1][5]

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][2]

Essential Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound, categorized by the level of protection.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may be necessary for splash-prone procedures.[1][5]Protects against eye contact with dust particles or splashes, which can cause serious irritation.[1][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.Prevents skin contact, which can lead to irritation.[1][3]
Body Protection A laboratory coat is the minimum requirement. For larger quantities or tasks with a higher risk of exposure, consider chemical-resistant aprons or coveralls.[1]Protects personal clothing and underlying skin from contamination.
Respiratory Protection Generally not required when handled in a properly functioning chemical fume hood. If dust is generated in an open environment, a NIOSH-approved respirator with a particulate filter is recommended.Minimizes the inhalation of airborne particles that can cause respiratory tract irritation.[1][3]

Step-by-Step Protocol for Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning PPE Workflow

Donning_PPE cluster_donning PPE Donning Sequence Lab_Coat 1. Lab Coat Gloves 2. Gloves Lab_Coat->Gloves Goggles 3. Eye Protection Gloves->Goggles Face_Shield 4. Face Shield (if needed) Goggles->Face_Shield Respirator 5. Respirator (if needed) Face_Shield->Respirator

Caption: Sequential process for correctly donning personal protective equipment.

Doffing PPE Workflow

Doffing_PPE cluster_doffing PPE Doffing Sequence Gloves_Doff 1. Gloves Face_Shield_Doff 2. Face Shield (if used) Gloves_Doff->Face_Shield_Doff Goggles_Doff 3. Goggles Face_Shield_Doff->Goggles_Doff Lab_Coat_Doff 4. Lab Coat Goggles_Doff->Lab_Coat_Doff Respirator_Doff 5. Respirator (if used) Lab_Coat_Doff->Respirator_Doff

Caption: Sequential process for safely removing personal protective equipment to avoid contamination.

Operational Plans: Handling and Storage

  • Handling: Avoid creating dust when handling the solid material.[1] Use non-sparking tools and ensure adequate ventilation.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][7]

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Chemical Waste: Dispose of unused this compound and any reaction byproducts in a designated hazardous waste container.[1] All waste must be handled in accordance with local, state, and federal regulations.

  • Contaminated PPE: Disposable gloves, bench paper, and any other materials that have come into contact with the chemical should be considered contaminated. Place these items in a sealed, labeled bag and dispose of them as hazardous waste.[8]

  • Empty Containers: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the rinsed container in accordance with institutional guidelines.

By adhering to these comprehensive PPE and handling protocols, researchers can confidently and safely work with this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-hydroxybenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-hydroxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.